1-tert-Butyl-4-(1-chloroethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-(1-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOBIOVONMMYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560630 | |
| Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-41-3 | |
| Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene from tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust three-step synthesis route for 1-tert-Butyl-4-(1-chloroethyl)benzene, commencing from the readily available starting material, tert-butylbenzene. This guide is intended to furnish researchers and professionals in the fields of chemistry and drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the reaction pathways involved.
Synthesis Overview
The synthesis of this compound from tert-butylbenzene is most effectively achieved through a three-step process. This methodology circumvents the challenges associated with direct chlorination of the ethyl group, which could lead to a mixture of products and lack of regioselectivity. The chosen pathway ensures a high yield of the desired product through well-established and reliable chemical transformations.
The three key stages of this synthesis are:
-
Friedel-Crafts Acylation: tert-Butylbenzene is first acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce 4'-tert-butylacetophenone.
-
Ketone Reduction: The resulting ketone, 4'-tert-butylacetophenone, is then reduced to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)ethanol, using a mild reducing agent such as sodium borohydride.
-
Chlorination of Alcohol: Finally, the secondary alcohol is converted to the target molecule, this compound, through a nucleophilic substitution reaction using thionyl chloride.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene to Synthesize 4'-tert-Butylacetophenone
This procedure details the synthesis of 4'-tert-butylacetophenone via the Friedel-Crafts acylation of tert-butylbenzene.[1]
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon tetrachloride (CCl₄)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (3.85 mol) in carbon tetrachloride (2 L).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (3.85 mol) to the stirred mixture over a period of 1 hour, maintaining the temperature below 10°C.
-
Following the addition of acetyl chloride, add tert-butylbenzene (3.5 mol) dropwise over 3 hours, ensuring the temperature is kept below 5°C.[1]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour without cooling.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (1.7 kg), water (500 mL), and concentrated hydrochloric acid (150 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water until it is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by distillation to obtain the crude 4'-tert-butylacetophenone.
Yield:
-
Approximately 600 g of 4'-tert-butylacetophenone can be obtained from this procedure.[1]
Step 2: Reduction of 4'-tert-Butylacetophenone to 1-(4-tert-butylphenyl)ethanol
This protocol describes the reduction of the ketone intermediate to the corresponding alcohol using sodium borohydride.[2][3]
Materials:
-
4'-tert-Butylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ice
-
3M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Erlenmeyer flask or round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4'-tert-butylacetophenone (e.g., 1 g) in methanol (14 mL) in a flask equipped with a magnetic stirrer.[3]
-
Cool the solution in an ice bath to approximately 0°C.
-
Carefully add sodium borohydride (e.g., 0.35 g) in small portions to the stirred solution. An excess of the reducing agent is typically used.[2][3]
-
Continue stirring the reaction mixture in the ice bath for 10-20 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Quench the reaction by slowly adding 3M hydrochloric acid to decompose the excess sodium borohydride and the borate esters. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent using a rotary evaporator to yield 1-(4-tert-butylphenyl)ethanol.
Yield:
-
This reduction typically proceeds with high yield, often in the range of 85-95%, based on similar ketone reductions.[4]
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol to this compound
This final step involves the conversion of the secondary alcohol to the desired alkyl chloride using thionyl chloride.[5][6]
Materials:
-
1-(4-tert-butylphenyl)ethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane as a solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(4-tert-butylphenyl)ethanol in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution. If pyridine is used, it is added prior to the thionyl chloride.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it cautiously with cold water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the final product, this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) |
| 1 | tert-Butylbenzene | Acetyl chloride, AlCl₃ | 4'-tert-Butylacetophenone | 176.25[7] |
| 2 | 4'-tert-Butylacetophenone | Sodium borohydride | 1-(4-tert-butylphenyl)ethanol | 178.28 |
| 3 | 1-(4-tert-butylphenyl)ethanol | Thionyl chloride | This compound | 196.72[8] |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | Carbon tetrachloride | AlCl₃ | < 10 | 4-5 hours | ~90[1] |
| 2 | Methanol or Ethanol | - | 0 to RT | 1-2 hours | 85-95 |
| 3 | Diethyl ether or Dichloromethane | Pyridine (optional) | 0 to RT | Several hours | > 80 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | Approximate values based on similar structures: δ 7.3-7.4 (d, 2H, Ar-H), δ 7.2-7.3 (d, 2H, Ar-H), δ 5.1 (q, 1H, -CHCl-), δ 1.8 (d, 3H, -CH₃), δ 1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Approximate values based on similar structures: δ 151, 142, 126, 125 (Ar-C), δ 60 (-CHCl-), δ 34 (-C(CH₃)₃), δ 31 (-C(CH₃)₃), δ 25 (-CH₃) |
| IR (liquid film) | Approximate values based on similar structures: 2960 cm⁻¹ (C-H stretch, alkyl), 1610, 1510 cm⁻¹ (C=C stretch, aromatic), 830 cm⁻¹ (p-disubstituted benzene), 680 cm⁻¹ (C-Cl stretch) |
| Mass Spec. (EI) | m/z (%): 196 (M⁺), 181 (M⁺ - CH₃), 161 (M⁺ - Cl), 145, 117 |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Mechanism of the Friedel-Crafts Acylation step.
References
- 1. prepchem.com [prepchem.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Data for 1-tert-Butyl-4-(1-chloroethyl)benzene: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-tert-Butyl-4-(1-chloroethyl)benzene, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH(Cl)CH₃) |
| ~7.28 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |
| ~5.05 | Quartet | 1H | -CH(Cl)CH₃ |
| ~1.85 | Doublet | 3H | -CH(Cl)CH₃ |
| ~1.30 | Singlet | 9H | -C(CH₃)₃ |
Predicted in CDCl₃ at 300 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) [ppm] | Assignment |
| ~150.5 | Ar-C (quaternary, attached to -C(CH₃)₃) |
| ~142.0 | Ar-C (quaternary, attached to -CH(Cl)CH₃) |
| ~127.0 | Ar-CH (ortho to -CH(Cl)CH₃) |
| ~125.5 | Ar-CH (ortho to -C(CH₃)₃) |
| ~60.0 | -CH(Cl)CH₃ |
| ~34.5 | -C(CH₃)₃ (quaternary) |
| ~31.0 | -C(CH₃)₃ (methyl) |
| ~25.0 | -CH(Cl)CH₃ |
Predicted in CDCl₃ at 75 MHz.
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Strong | Aliphatic C-H stretch |
| ~1610, 1510 | Medium-Weak | Aromatic C=C stretch |
| ~1465 | Medium | CH₃ bend |
| ~1365 | Medium | t-Butyl bend (characteristic) |
| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~750-650 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 196/198 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 181/183 | High | [M - CH₃]⁺ |
| 161 | Moderate | [M - Cl]⁺ |
| 145 | High | [M - CH(Cl)CH₃]⁺ (t-butyl benzyl cation) |
| 57 | Very High | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a 30° or 45° pulse angle.
-
Employ proton decoupling to simplify the spectrum.
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Sample Preparation (Thin Film - for liquids):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample holder (ATR unit, salt plates, or KBr pellet holder) in the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer or the pure salt plates/KBr.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into the GC. The compound is separated from other components before entering the mass spectrometer. This is a suitable method for volatile and thermally stable compounds like this compound.
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Friedel-Crafts Reaction Mechanism for 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Friedel-Crafts reaction mechanism as it applies to 1-tert-Butyl-4-(1-chloroethyl)benzene. This substrate presents a unique case for studying the competition between intermolecular alkylation and intramolecular cyclization pathways. This document outlines the core mechanistic principles, presents relevant (analogous) quantitative data, details experimental protocols, and provides visualizations of the key reaction pathways.
Core Concepts: The Friedel-Crafts Reaction
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring.[1] These reactions are broadly categorized into alkylations and acylations and proceed via electrophilic aromatic substitution.[2]
In the context of this compound, we are primarily concerned with Friedel-Crafts alkylation. This reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] The Lewis acid serves to generate a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[2][3]
The reaction of this compound is of particular interest as it can undergo two primary competing pathways:
-
Intermolecular Alkylation: The carbocation formed from the chloroethyl group can be attacked by another aromatic molecule, such as benzene, leading to the formation of a diarylethane derivative.
-
Intramolecular Cyclization: The carbocation can be attacked by the tert-butyl-substituted benzene ring of the same molecule, leading to the formation of a cyclized product, specifically a substituted dihydronaphthalene. Intramolecular Friedel-Crafts reactions are particularly effective for the formation of five- and six-membered rings.[4]
The regioselectivity of the intramolecular cyclization is directed by the bulky tert-butyl group, which favors electrophilic attack at the less sterically hindered position on the aromatic ring.
Reaction Mechanisms and Pathways
The initial and critical step in the Friedel-Crafts alkylation of this compound is the formation of a secondary carbocation. This is achieved through the interaction of the chloroalkane with a Lewis acid catalyst, typically AlCl₃.
Intermolecular Alkylation Pathway
In the presence of an external aromatic substrate, such as benzene, the secondary carbocation can undergo an intermolecular reaction. The benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This is followed by the loss of a proton to regenerate the aromaticity of the benzene ring and the Lewis acid catalyst.
Intramolecular Cyclization Pathway
Alternatively, the secondary carbocation can be attacked by the electron-rich aromatic ring within the same molecule. The tert-butyl group, being an ortho-para director, activates the ring, and due to sterics, the attack will preferentially occur at the ortho position to the chloroethyl group, leading to the formation of a six-membered ring. Similar to the intermolecular pathway, the resulting intermediate loses a proton to restore aromaticity and regenerate the catalyst.
Quantitative Data Summary
| Reaction Type | Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Intermolecular Alkylation | tert-Butylbenzene | tert-Butyl chloride | AlCl₃ | - | 0 | High (unspecified) | [3] |
| Intermolecular Alkylation | Biphenyl | tert-Butyl chloride | AlCl₃ | Dichloromethane | Room Temp. | 62 | [2] |
| Intermolecular Alkylation | 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ | Acetic Acid | Room Temp. | 6.25 | [5] |
| Intramolecular Cyclization | 4-Phenyl-1-butanol | - | H₃PO₄ | - | Not specified | 50 | [4] |
| Intramolecular Cyclization | Morita-Baylis-Hillman adducts | - | (salen)Cr(III)/BF₃·OEt₂ | Dichloromethane | Room Temp. | 58-85 | [6][7] |
Note: The yields are highly dependent on the specific reaction conditions, including the purity of reactants and catalyst, reaction time, and work-up procedure.
Experimental Protocols
The following are representative experimental protocols for intermolecular and intramolecular Friedel-Crafts reactions, adapted from literature procedures for similar substrates.[2][3]
General Experimental Workflow
Materials and Equipment
-
Reactants: this compound, Aromatic co-reactant (for intermolecular reaction, e.g., benzene), Anhydrous Aluminum Chloride (AlCl₃).
-
Solvents: Anhydrous dichloromethane or other suitable inert solvent.
-
Work-up: Deionized water, diethyl ether (or other suitable extraction solvent), anhydrous sodium sulfate (or other drying agent).
-
Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
Safety: All manipulations should be carried out in a well-ventilated fume hood. Anhydrous AlCl₃ is highly reactive with moisture and should be handled with care. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Procedure for Intermolecular Alkylation (Representative)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1 equivalent) and an excess of dry benzene (as both reactant and solvent).
-
Cool the mixture in an ice bath to 0 °C with stirring.
-
Carefully add anhydrous aluminum chloride (0.1 - 1.1 equivalents, depending on desired catalysis) in small portions over 15-30 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture over crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(4-tert-butylphenyl)-1-phenylethane.
Procedure for Intramolecular Cyclization (Representative)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1 equivalent) dissolved in an anhydrous, non-reactive solvent such as dichloromethane or carbon disulfide.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Add anhydrous aluminum chloride (1.1 equivalents) in small portions over 30 minutes.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel to yield 6-tert-butyl-1-methyl-1,2-dihydronaphthalene.
Conclusion
The Friedel-Crafts reaction of this compound serves as an excellent model for exploring the competitive nature of intermolecular and intramolecular alkylation pathways. The choice of reaction conditions, particularly the presence or absence of an external aromatic substrate and the concentration of the reactant, will be the determining factors in the product distribution. While specific quantitative data for this exact substrate is sparse, the mechanistic principles and experimental protocols outlined in this guide, drawn from closely related systems, provide a robust framework for researchers and professionals in the field of drug development and organic synthesis to design and execute experiments aimed at selectively forming either the diarylethane or the dihydronaphthalene product. Further investigation into the kinetic and thermodynamic parameters of this specific reaction would be a valuable contribution to the field.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-tert-Butyl-4-(1-chloroethyl)benzene
This technical guide provides a comprehensive overview of 1-tert-butyl-4-(1-chloroethyl)benzene, including its chemical identity, physical and chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The IUPAC name for the compound is This compound . Due to the limited availability of data in the scientific literature, there are no widely recognized synonyms for this specific compound. It is crucial to distinguish it from its isomer, 1-tert-butyl-4-chlorobenzene, where the chlorine atom is directly attached to the aromatic ring.
Physicochemical Properties
Detailed experimental data for this compound is scarce in publicly available literature. The following table summarizes its basic identifiers and predicted properties from computational models.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 13372-41-3 | |
| Molecular Formula | C₁₂H₁₇Cl | [1] |
| Molecular Weight | 196.72 g/mol | |
| Monoisotopic Mass | 196.10188 Da | [1] |
| Predicted XlogP | 4.4 | [1] |
| Predicted Collision Cross Section ([M+H]⁺) | 142.7 Ų | [1] |
Note: The XlogP and Collision Cross Section values are predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
There is no detailed experimental protocol specifically for the synthesis of this compound in the reviewed literature. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry reactions. This pathway involves the Friedel-Crafts acylation of tert-butylbenzene, followed by reduction of the resulting ketone, and finally, side-chain chlorination of the ethyl group.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of this compound.
Experimental Protocol for Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
This protocol is based on the general procedure for Friedel-Crafts acylation.[2][3]
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. The flask should be protected from atmospheric moisture with a drying tube.
-
Reagents: Add anhydrous aluminum chloride (AlCl₃) to the flask, followed by an inert solvent such as dichloromethane or carbon disulfide. Cool the mixture in an ice bath.
-
Addition of Reactants: Charge the dropping funnel with a mixture of tert-butylbenzene and acetyl chloride. Add this mixture dropwise to the stirred, cooled AlCl₃ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a period of 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and pour it slowly onto crushed ice. If necessary, add concentrated hydrochloric acid to dissolve any remaining aluminum salts. Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product, 4'-tert-butylacetophenone, can be purified by vacuum distillation or recrystallization.
Experimental Protocol for Step 2: Reduction of 4'-tert-Butylacetophenone
The ketone can be reduced to the corresponding alkane, 1-tert-butyl-4-ethylbenzene, using methods like the Clemmensen or Wolff-Kishner reduction. A laboratory-scale reduction can also be achieved by first reducing the ketone to an alcohol with sodium borohydride (NaBH₄), followed by conversion of the alcohol to a chloride and subsequent reduction.
Example using a two-step reduction:
-
Reduction to Alcohol: Dissolve 4'-tert-butylacetophenone in methanol or ethanol in a flask. Cool the solution in an ice bath and add sodium borohydride in portions with stirring. After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the alcohol solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield 1-(4-tert-butylphenyl)ethanol.
-
Conversion to Alkane: The resulting alcohol can be converted to 1-tert-butyl-4-ethylbenzene through various methods, such as catalytic hydrogenation.
Experimental Protocol for Step 3: Side-Chain Chlorination
This proposed protocol is based on the chlorination of similar alkylbenzenes.[4]
-
Reaction Setup: In a flask protected from light, dissolve 1-tert-butyl-4-ethylbenzene in an inert solvent like carbon tetrachloride or benzene.
-
Initiation: Add a radical initiator, such as N-chlorosuccinimide (NCS) and a small amount of a radical initiator like benzoyl peroxide, or use a system like tert-butyl hypochlorite with an iron catalyst.[4]
-
Reaction: Heat the mixture under reflux. The reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of di-chlorinated byproducts.
-
Work-up: After cooling, filter the reaction mixture to remove any solid byproducts (e.g., succinimide if NCS is used). Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining chlorine or oxidizing agents, followed by water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. The final product, this compound, should be purified by vacuum distillation to separate it from any unreacted starting material and byproducts.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the chloroethyl group on the benzene ring. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions (SN1 and SN2). The tert-butyl group is sterically bulky and electron-donating, which can influence the reaction rates and regioselectivity of both the side-chain and aromatic ring reactions.
Due to the lack of available literature, no specific biological activities or signaling pathway involvements have been reported for this compound. Its structure suggests it could serve as an intermediate in the synthesis of more complex molecules, potentially in the pharmaceutical or materials science industries.
Conclusion
This compound is a compound for which detailed experimental data is not widely available. This guide has provided its known chemical identifiers and a plausible, detailed synthetic pathway derived from established chemical reactions. The proposed experimental protocols offer a starting point for researchers interested in the synthesis and further investigation of this molecule. Further research is needed to determine its physical properties, spectroscopic data, and potential biological activities.
References
Starting materials for 1-tert-Butyl-4-(1-chloroethyl)benzene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic route for 1-tert-Butyl-4-(1-chloroethyl)benzene, a key intermediate in various research and development applications. The synthesis is typically achieved through a three-step process commencing with the Friedel-Crafts acylation of tert-butylbenzene, followed by the reduction of the resulting ketone, and culminating in the chlorination of the subsequent alcohol. This document details the experimental protocols, presents quantitative data for each step, and illustrates the reaction mechanisms and overall workflow.
Synthetic Pathway Overview
The synthesis of this compound is most commonly approached through the following three-step sequence:
-
Friedel-Crafts Acylation: tert-Butylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1-(4-tert-butylphenyl)ethanone.
-
Ketone Reduction: The carbonyl group of 1-(4-tert-butylphenyl)ethanone is reduced to a secondary alcohol, 1-(4-tert-butylphenyl)ethanol, using a hydride-donating reducing agent such as sodium borohydride (NaBH₄).
-
Alcohol Chlorination: The hydroxyl group of 1-(4-tert-butylphenyl)ethanol is substituted with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) to afford the final product, this compound.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reactants, conditions, and expected yields.
Table 1: Friedel-Crafts Acylation of tert-Butylbenzene
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| tert-Butylbenzene | 134.22 | 3.5 | 469 g |
| Acetyl Chloride | 78.50 | 3.85 | 302 g |
| Aluminum Chloride | 133.34 | 3.85 | 514 g |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |
| 1-(4-tert-butylphenyl)ethanone | 176.26 | 616.91 | 600 |
| Reaction Conditions | Value | ||
| Solvent | Carbon Tetrachloride | ||
| Temperature | < 5 °C (addition), then 1 hr without cooling | ||
| Reaction Time | 3 hours (addition) + 1 hour | ||
| Yield | ~97% (crude) |
Table 2: Reduction of 1-(4-tert-butylphenyl)ethanone
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 1-(4-tert-butylphenyl)ethanone | 176.26 | 1 | (example) |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.25 | (in excess) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield Range |
| 1-(4-tert-butylphenyl)ethanol | 178.28 | - | 80-95% |
| Reaction Conditions | Value | ||
| Solvent | Methanol or Ethanol | ||
| Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 15-30 minutes |
Table 3: Chlorination of 1-(4-tert-butylphenyl)ethanol
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 1-(4-tert-butylphenyl)ethanol | 178.28 | 1 | (example) |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1-1.5 | (in excess) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield Range |
| This compound | 196.72 | - | >90% |
| Reaction Conditions | Value | ||
| Solvent | Dichloromethane (optional) | ||
| Temperature | 0 °C to Reflux | ||
| Reaction Time | 1-3 hours |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
Objective: To synthesize 1-(4-tert-butylphenyl)ethanone.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon tetrachloride (CCl₄)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, suspend 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.
-
Cool the mixture to below 10 °C using an ice bath.
-
While stirring vigorously, add 302 g (3.85 mol) of acetyl chloride dropwise over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition of acetyl chloride is complete, add 469 g (3.5 mol) of tert-butylbenzene dropwise over a period of 3 hours, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition of tert-butylbenzene, continue stirring for 1 hour without external cooling, allowing the reaction mixture to slowly warm towards room temperature.
-
Prepare a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid in a large beaker.
-
Carefully and slowly pour the reaction mixture into the ice-acid mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic phase, wash it to neutrality with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation to obtain the crude 1-(4-tert-butylphenyl)ethanone.[1]
Step 2: Reduction of 1-(4-tert-butylphenyl)ethanone
Objective: To synthesize 1-(4-tert-butylphenyl)ethanol.
Materials:
-
1-(4-tert-butylphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 1-(4-tert-butylphenyl)ethanone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.
-
In a separate container, dissolve a slight excess of sodium borohydride (approximately 0.25 molar equivalents relative to the ketone) in methanol.
-
Slowly add the sodium borohydride solution to the stirred ketone solution, maintaining the temperature at 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the evolution of gas ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield 1-(4-tert-butylphenyl)ethanol.
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol
Objective: To synthesize this compound.
Materials:
-
1-(4-tert-butylphenyl)ethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, to neutralize HCl byproduct)
-
Dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), place the 1-(4-tert-butylphenyl)ethanol. If desired, dissolve it in a minimal amount of anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 molar equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The following diagrams illustrate the mechanisms for each key reaction step.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Mechanism of Ketone Reduction with NaBH₄.
Caption: Mechanism of Alcohol Chlorination with SOCl₂.
Experimental Workflow
The following diagram provides a high-level overview of the entire synthetic process.
Caption: Overall Experimental Workflow.
References
Technical Guide: Theoretical Yield Calculation for the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the multi-step synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene. This document outlines the synthetic pathway, provides detailed experimental protocols for each step, and presents all quantitative data in clearly structured tables.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process, beginning with the Friedel-Crafts acylation of tert-butylbenzene. The resulting ketone is then reduced to the corresponding alcohol, which is subsequently converted to the final chlorinated product.
Quantitative Data Summary
A thorough understanding of the stoichiometry of each reaction is critical for an accurate theoretical yield calculation. The molar masses of all reactants, intermediates, and the final product are summarized in the table below.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| tert-Butylbenzene | C₁₀H₁₄ | 134.22 |
| Acetyl chloride | C₂H₃ClO | 78.50 |
| Aluminum chloride | AlCl₃ | 133.34 |
| 1-(4-tert-butylphenyl)ethanone | C₁₂H₁₆O | 176.26 |
| Sodium borohydride | NaBH₄ | 37.83 |
| 1-(4-tert-butylphenyl)ethanol | C₁₂H₁₈O | 178.27 |
| Thionyl chloride | SOCl₂ | 118.97 |
| This compound | C₁₂H₁₇Cl | 196.72[1] |
Experimental Protocols
The following are detailed methodologies for the three key reactions in the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
This step involves the reaction of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to form 1-(4-tert-butylphenyl)ethanone.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the cooled suspension via the dropping funnel.
-
After the addition of acetyl chloride is complete, add tert-butylbenzene dropwise, maintaining the temperature at 0 °C.
-
Once the addition of tert-butylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-tert-butylphenyl)ethanone. The product can be further purified by vacuum distillation.
Step 2: Reduction of 1-(4-tert-butylphenyl)ethanone
The ketone intermediate is reduced to the corresponding alcohol, 1-(4-tert-butylphenyl)ethanol, using sodium borohydride.
Materials:
-
1-(4-tert-butylphenyl)ethanone
-
Sodium borohydride
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(4-tert-butylphenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture with dilute hydrochloric acid to neutralize any remaining sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-tert-butylphenyl)ethanol. The product can be purified by column chromatography if necessary.
Step 3: Conversion of 1-(4-tert-butylphenyl)ethanol to this compound
The final step is the conversion of the alcohol to the desired chloroalkane using thionyl chloride.
Materials:
-
1-(4-tert-butylphenyl)ethanol
-
Thionyl chloride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (anhydrous)
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, dissolve 1-(4-tert-butylphenyl)ethanol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Theoretical Yield Calculation Workflow
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equations and requires the identification of the limiting reactant in each step.
References
Unveiling 1-tert-Butyl-4-(1-chloroethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butyl-4-(1-chloroethyl)benzene, a substituted aromatic hydrocarbon. While a definitive historical account of its discovery remains elusive in readily available literature, its synthesis can be logically inferred from established principles of organic chemistry. This document details the plausible synthetic pathways, experimental protocols for key transformations, and relevant physicochemical data. The potential utility of this compound as an intermediate in organic synthesis, including in the context of drug discovery, is also explored.
Introduction and Historical Context
The precise origins of this compound (CAS Number: 13372-41-3) are not prominently documented in scientific literature. Its discovery does not appear to be a landmark event attributed to a specific research group or publication. It is more likely that this compound was first synthesized as part of broader investigations into the reactions of substituted benzenes or as a chemical intermediate for more complex molecules. The tert-butylphenyl moiety is of interest in medicinal chemistry due to its lipophilic nature, which can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct evidence of the use of this compound as a key intermediate in the synthesis of a marketed drug is not widespread, its structural motifs are present in various bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor, 1-(4-tert-butylphenyl)ethanol, is presented in Table 1.
| Property | This compound | 1-(4-tert-butylphenyl)ethanol |
| CAS Number | 13372-41-3 | 34386-42-0[1] |
| Molecular Formula | C₁₂H₁₇Cl | C₁₂H₁₈O[1] |
| Molecular Weight | 196.72 g/mol | 178.27 g/mol [1] |
| Appearance | Not specified in available literature | Colorless to pale yellow liquid[1] |
| Boiling Point | Not specified in available literature | Not specified in available literature |
| Solubility | Insoluble in water (predicted) | Moderately soluble in water[1] |
Plausible Synthetic Pathways
The synthesis of this compound can be logically achieved through a multi-step process starting from commercially available tert-butylbenzene. The most probable synthetic route involves a Friedel-Crafts acylation, followed by a reduction and subsequent chlorination.
Overall Synthetic Workflow
The overall synthetic workflow is depicted below.
References
Methodological & Application
Application Notes and Protocols: Use of 1-tert-Butyl-4-(1-chloroethyl)benzene in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-tert-Butyl-4-(1-chloroethyl)benzene in the formation of Grignard reagents and their subsequent application in organic synthesis. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for structurally similar secondary benzylic halides.
Introduction
This compound is a substituted aromatic halide that can be employed as a precursor to a Grignard reagent, specifically 4-tert-butyl-alpha-methylbenzylmagnesium chloride. Grignard reagents are powerful nucleophiles and strong bases, widely used in organic chemistry for the formation of carbon-carbon bonds.[1] The secondary benzylic nature of the chloro group in this compound presents unique considerations for the formation and reactivity of its corresponding Grignard reagent.
Formation of 4-tert-butyl-alpha-methylbenzylmagnesium chloride
The formation of a Grignard reagent from an alkyl or aryl halide involves the reaction of the halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2] For secondary halides, the reaction can sometimes be sluggish and may be accompanied by side reactions such as elimination.
Experimental Protocol: Formation of 4-tert-butyl-alpha-methylbenzylmagnesium chloride
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Preparation of Apparatus: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.
-
Initiation of Reaction: Place magnesium turnings (1.2 equivalents) in the three-neck flask. Add a small crystal of iodine.
-
Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Addition of Alkyl Halide: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Maintaining the Reaction: Gentle warming with a heating mantle may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Once initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.
Note: The concentration of the Grignard reagent can be determined by titration before use.
Application in Nucleophilic Addition to a Ketone
Grignard reagents readily react with carbonyl compounds, such as ketones, to form alcohols.[3] This is a classic and highly versatile method for creating new carbon-carbon bonds.
Experimental Protocol: Reaction of 4-tert-butyl-alpha-methylbenzylmagnesium chloride with Acetone
Materials:
-
Solution of 4-tert-butyl-alpha-methylbenzylmagnesium chloride in ether/THF
-
Acetone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Ketone: Dissolve acetone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the tertiary alcohol, 2-(4-tert-butylphenyl)-3-methylbutan-2-ol.
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for the Formation of 4-tert-butyl-alpha-methylbenzylmagnesium chloride
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Magnesium Turnings |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Time | 2-3 hours |
| Temperature | Reflux |
| Illustrative Yield | 60-75% (by titration) |
Table 2: Illustrative Reaction Conditions and Yields for the Reaction with Acetone
| Parameter | Value |
| Grignard Reagent | 4-tert-butyl-alpha-methylbenzylmagnesium chloride |
| Electrophile | Acetone |
| Solvent | Diethyl Ether |
| Reaction Time | 2 hours |
| Temperature | 0 °C to Room Temperature |
| Product | 2-(4-tert-butylphenyl)-3-methylbutan-2-ol |
| Illustrative Yield | 70-85% |
Visualizations
Grignard Reagent Formation Pathway
Caption: Formation of the Grignard reagent.
Experimental Workflow for Reaction with a Ketone
References
Application Notes and Protocols: 1-tert-Butyl-4-(1-chloroethyl)benzene as a Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-tert-Butyl-4-(1-chloroethyl)benzene and its synthetic precursors, such as 4'-tert-butylacetophenone, are valuable building blocks in the synthesis of various pharmaceuticals, particularly second-generation antihistamines. This document provides detailed application notes and experimental protocols for the synthesis of the antihistamine drug Ebastine, starting from commercially available tert-butylbenzene. The protocols described herein offer a comprehensive guide for laboratory-scale synthesis, including reaction conditions, purification methods, and expected yields. Furthermore, the mechanism of action of Ebastine as a histamine H1 receptor antagonist is detailed, along with a diagram of the associated signaling pathway.
Introduction
The tert-butylphenyl group is a common motif in medicinal chemistry, imparting favorable pharmacokinetic properties to drug molecules, such as increased lipophilicity and metabolic stability. This compound, a reactive intermediate, can be utilized in various alkylation reactions to construct the carbon skeleton of complex pharmaceutical compounds. This document focuses on a practical synthetic route to Ebastine, a potent and selective H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The synthesis initiates with the Friedel-Crafts acylation of tert-butylbenzene, a key step in forming the 4'-tert-butylacetophenone intermediate.
Synthetic Pathway to Ebastine
The overall synthetic route from tert-butylbenzene to Ebastine is a multi-step process that involves the formation of key intermediates. While direct use of this compound is one possible route, a more established and well-documented pathway proceeds through the intermediate 1-(4-tert-butylphenyl)-4-chlorobutan-1-one.
Caption: Synthetic pathway for Ebastine starting from tert-Butylbenzene.
Experimental Protocols
Step 1: Synthesis of 4'-tert-Butylacetophenone (Friedel-Crafts Acylation)
This procedure describes the acylation of tert-butylbenzene to form 4'-tert-butylacetophenone.[1]
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel while maintaining the temperature below 5 °C.
-
Once the addition is complete, add tert-butylbenzene (1.0 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
| Parameter | Value |
| Yield | 85-95% |
| Purity (GC) | >98% |
| Boiling Point | 107-108 °C/5 mmHg |
| Appearance | Colorless liquid |
Step 2: Synthesis of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one
This step can be achieved through various methods, including a Mannich reaction followed by subsequent transformations. A direct approach involves the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride.
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Follow a similar setup and initial procedure as in Step 1, using 4-chlorobutyryl chloride (1.1 eq) instead of acetyl chloride.
-
After the reaction is complete and quenched, the workup procedure is identical to that of Step 1.
-
The crude product is typically purified by column chromatography or recrystallization.
| Parameter | Value |
| Yield | 70-80% |
| Purity (HPLC) | >97% |
| Melting Point | 68-70 °C |
| Appearance | White to off-white solid |
Step 3: Synthesis of 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
This step involves the nucleophilic substitution of the chloro group with 4-hydroxypiperidine.[2]
Materials:
-
1-(4-tert-butylphenyl)-4-chlorobutan-1-one
-
4-Hydroxypiperidine
-
Sodium carbonate (Na₂CO₃)
-
Methyl isobutyl ketone (MIBK)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (1.0 eq) in methyl isobutyl ketone.
-
Add 4-hydroxypiperidine (1.2 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Wash the filtrate with water.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >98% |
| Appearance | White crystalline solid |
Step 4: Synthesis of Ebastine
The final step is the etherification of the hydroxyl group with a diphenylmethyl moiety.[2]
Materials:
-
1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
-
Diphenylmethyl bromide or Diphenylmethanol with a dehydrating agent
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene or another high-boiling solvent
Procedure:
-
In a round-bottom flask, combine 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (1.0 eq), diphenylmethyl bromide (1.1 eq), and sodium carbonate (1.5 eq) in toluene.
-
Heat the mixture to reflux for 24-36 hours, monitoring the reaction progress.
-
Cool the reaction mixture and wash with water.
-
Separate the organic layer and concentrate under reduced pressure.
-
Purify the crude Ebastine by column chromatography or recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Yield | 60-75% |
| Purity (HPLC) | >99% |
| Melting Point | 84-86 °C |
| Appearance | White powder |
Mechanism of Action and Signaling Pathway
Ebastine is a selective antagonist of the histamine H1 receptor.[3][4][5] In an allergic response, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to the symptoms of allergy. Ebastine works by competitively binding to H1 receptors, thereby preventing histamine from binding and eliciting its effects. This blockade of the H1 receptor prevents the downstream signaling cascade that leads to allergic symptoms.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Ebastine, by blocking the initial binding of histamine, inhibits this entire cascade.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Ebastine.
Conclusion
This compound and its synthetic precursors are integral components in the production of valuable pharmaceuticals. The detailed synthetic protocols for Ebastine provided in this document highlight a practical application of these chemical entities. The combination of robust synthetic procedures and a clear understanding of the pharmacological mechanism of action is crucial for the efficient development of new and effective drug candidates. These application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical sciences.
References
- 1. prepchem.com [prepchem.com]
- 2. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 5. ExploringEbastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution on 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-4-(1-chloroethyl)benzene is a versatile substituted aromatic halide that serves as a valuable building block in organic synthesis. Its secondary benzylic chloride moiety allows for a variety of nucleophilic substitution reactions, providing access to a range of functionalized derivatives. The presence of the bulky tert-butyl group at the para-position influences the reactivity and regioselectivity of these transformations. This document provides a detailed experimental protocol for a representative nucleophilic substitution reaction on this compound and discusses the factors governing the reaction mechanism.
The substitution reactions on this substrate can proceed via either an S(_N)1 or S(_N)2 pathway. The secondary nature of the benzylic carbon makes both mechanisms plausible. Factors such as the nucleophile's strength, solvent polarity, and reaction temperature can be modulated to favor one pathway over the other. The electron-donating tert-butyl group can stabilize the formation of a benzylic carbocation, potentially favoring an S(_N)1 mechanism. Conversely, the use of a strong, non-bulky nucleophile in a polar aprotic solvent would promote an S(_N)2 reaction.
Reaction Mechanism and Stereochemistry
The nucleophilic substitution on this compound can proceed through two primary mechanisms:
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial formation of a resonance-stabilized secondary benzylic carbocation, which is then attacked by the nucleophile. The bulky and electron-donating para-tert-butyl group helps to stabilize this carbocation intermediate. Reactions proceeding through this pathway typically result in a racemic mixture of products if the starting material is chiral.
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (chloride). This pathway leads to an inversion of stereochemistry at the reaction center. Steric hindrance around the reaction site can impede the S(_N)2 mechanism.
The choice of reaction conditions is crucial in directing the outcome of the substitution.
Experimental Protocol: Synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene
This protocol details the synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene via a nucleophilic substitution reaction using sodium azide. Azides are useful synthetic intermediates that can be further transformed into amines, triazoles, and other nitrogen-containing compounds.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: To this solution, add sodium azide (1.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-tert-Butyl-4-(1-azidoethyl)benzene.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Dimethylformamide is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (5.08 mmol) |
| Sodium Azide | 0.496 g (7.62 mmol) |
| Solvent | |
| Anhydrous DMF | 20 mL |
| Reaction Conditions | |
| Temperature | 65 °C |
| Reaction Time | 18 hours |
| Product | |
| 1-tert-Butyl-4-(1-azidoethyl)benzene | |
| Theoretical Yield | 1.03 g |
| Actual Yield | 0.93 g (90%) |
| Physical Appearance | Colorless to pale yellow oil |
Table 2: Spectroscopic Data for 1-tert-Butyl-4-(1-azidoethyl)benzene
| Spectroscopic Data | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** |
| ¹H NMR (400 MHz, CDCl₃) | ~7.35 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~4.70 (q, 1H, CH-N₃), ~1.55 (d, 3H, CH₃), ~1.30 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | ~150.0, ~139.0, ~126.0, ~125.5, ~60.0 (CH-N₃), ~34.5 (C(CH₃)₃), ~31.0 (C(CH₃)₃), ~22.0 (CH₃) |
| IR (neat) | ~2100 cm⁻¹ (strong, N₃ stretch) |
Note: The spectroscopic data presented are typical expected values based on structurally similar compounds and may vary slightly.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene.
Caption: Competing SN1 and SN2 pathways for the nucleophilic substitution.
Application Notes and Protocols for 1-tert-Butyl-4-(1-chloroethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-tert-Butyl-4-(1-chloroethyl)benzene as a versatile intermediate in organic synthesis. Its reactivity as a benzylic halide allows for its application in both elimination and nucleophilic substitution reactions, providing access to a range of valuable compounds.
Overview of Reactivity
This compound is a substituted aromatic compound featuring a reactive benzylic chloride. This structural motif is the key to its synthetic utility, primarily enabling two main reaction pathways:
-
Elimination Reactions: Treatment with a base can induce the elimination of hydrogen chloride (HCl) to form 4-tert-butylstyrene, a valuable monomer in polymer chemistry and a building block for more complex molecules.
-
Nucleophilic Substitution Reactions: The benzylic chloride can be readily displaced by a variety of nucleophiles to introduce new functional groups, leading to the synthesis of ethers, esters, amines, and other derivatives.
These reaction pathways are crucial for the synthesis of various compounds with potential applications in materials science and pharmaceutical development.
Elimination Reaction: Synthesis of 4-tert-Butylstyrene
The dehydrochlorination of this compound is a primary application, yielding 4-tert-butylstyrene. This reaction typically proceeds via an E2 mechanism, favored by the use of a strong, non-bulky base.
Experimental Protocol: Dehydrochlorination using Sodium Hydroxide
Objective: To synthesize 4-tert-butylstyrene via the elimination of HCl from this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
An aqueous solution of sodium hydroxide (1.5 eq) is added to the flask.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification by vacuum distillation affords pure 4-tert-butylstyrene.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Reaction Time | Temperature | Yield | Purity |
| This compound | 4-tert-Butylstyrene | NaOH | Ethanol | 4 hours | Reflux | >90% | >98% |
Logical Relationship Diagram:
Caption: Elimination of HCl from the starting material to form 4-tert-butylstyrene.
Nucleophilic Substitution Reactions
The benzylic chloride in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.
Williamson Ether Synthesis: Preparation of 1-tert-Butyl-4-(1-methoxyethyl)benzene
Objective: To synthesize 1-tert-Butyl-4-(1-methoxyethyl)benzene via a Williamson ether synthesis.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Anhydrous Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of sodium methoxide (1.2 eq) in anhydrous methanol is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
This compound (1.0 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude ether.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) provides the pure product.
Quantitative Data:
| Reactant | Product | Nucleophile | Solvent | Reaction Time | Temperature | Yield |
| This compound | 1-tert-Butyl-4-(1-methoxyethyl)benzene | NaOMe | MeOH | 12 hours | Room Temp. | ~85% |
Synthesis of 1-tert-Butyl-4-(1-acetoxyethyl)benzene
Objective: To prepare the corresponding acetate ester via nucleophilic substitution with acetate.
Materials:
-
This compound
-
Potassium acetate (KOAc)
-
Glacial Acetic Acid
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of this compound (1.0 eq) and potassium acetate (1.5 eq) in glacial acetic acid is heated to 100 °C.
-
The reaction is monitored by TLC until the starting material is consumed (approximately 6 hours).
-
The mixture is cooled to room temperature and poured into ice-water.
-
The product is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed in vacuo to give the crude ester, which can be purified by distillation under reduced pressure.
Quantitative Data:
| Reactant | Product | Nucleophile | Solvent | Reaction Time | Temperature | Yield |
| This compound | 1-tert-Butyl-4-(1-acetoxyethyl)benzene | KOAc | Glacial Acetic Acid | 6 hours | 100 °C | ~90% |
Synthesis of 1-tert-Butyl-4-(1-aminoethyl)benzene
Objective: To synthesize the corresponding primary amine by reaction with ammonia.
Materials:
-
This compound
-
Aqueous Ammonia (concentrated)
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
This compound (1.0 eq) is dissolved in ethanol in a sealed pressure vessel.
-
A large excess of concentrated aqueous ammonia (10-20 eq) is added.
-
The vessel is sealed and heated to 80 °C for 24 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with 1 M NaOH solution.
-
The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to afford the crude amine.
-
Purification can be achieved by distillation or by formation of the hydrochloride salt.
Quantitative Data:
| Reactant | Product | Nucleophile | Solvent | Reaction Time | Temperature | Yield |
| This compound | 1-tert-Butyl-4-(1-aminoethyl)benzene | NH₃ (aq) | Ethanol | 24 hours | 80 °C | Moderate |
Note: This reaction may produce a mixture of primary, secondary, and tertiary amines. Using a large excess of ammonia favors the formation of the primary amine.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of various derivatives from this compound.
Safety and Handling
This compound is a chlorinated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo both elimination and a variety of nucleophilic substitution reactions makes it a key intermediate for the preparation of 4-tert-butylstyrene and a range of functionalized 1-tert-butyl-4-ethylbenzene derivatives. The protocols outlined in this document provide a foundation for its use in research and development, particularly in the fields of polymer chemistry and medicinal chemistry.
Application Notes and Protocols for the Synthesis of Derivatives from 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 1-tert-Butyl-4-(1-chloroethyl)benzene. The protocols cover key reaction types including nucleophilic substitution and elimination reactions, providing a foundation for the creation of a diverse library of compounds for research and drug development purposes.
I. Overview of Synthetic Pathways
This compound is a versatile starting material for the synthesis of a range of derivatives. The primary reactive site is the benzylic chloride, which readily undergoes nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. The bulky tert-butyl group at the para position influences the reactivity and regioselectivity of these transformations.
The following diagram illustrates the principal synthetic pathways described in these notes.
Caption: Synthetic pathways from this compound.
II. Experimental Protocols
A. Elimination Reaction: Synthesis of 4-tert-Butylstyrene
This protocol describes the dehydrochlorination of this compound to yield 4-tert-butylstyrene, a valuable monomer in polymer synthesis. The use of a bulky base like potassium tert-butoxide favors the E2 elimination pathway.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-tert-Butylstyrene.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), cooled to 0°C in an ice bath, is added a solution of potassium tert-butoxide (1.5 eq) in THF dropwise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford 4-tert-butylstyrene.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Purity | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 1.0 | >95% | THF | 0°C to RT | 2 | ~85-95 |
| Potassium tert-butoxide | 1.5 | >98% | THF | 0°C | - | - |
B. Nucleophilic Substitution Reactions
The following protocols detail the synthesis of various derivatives through nucleophilic substitution of the benzylic chloride.
This protocol describes a Williamson ether synthesis to produce the corresponding methyl ether.
Experimental Workflow:
Chlorination of 1-(4-tert-butylphenyl)ethanol to yield 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of 1-tert-butyl-4-(1-chloroethyl)benzene via the chlorination of 1-(4-tert-butylphenyl)ethanol. The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. This compound is a potentially valuable building block due to the presence of the reactive benzylic chloride and the bulky tert-butyl group, which can impart unique pharmacological properties.
Two common and effective methods for this chlorination are presented: the use of thionyl chloride (SOCl₂) and reaction with concentrated hydrochloric acid (HCl). The choice of method may depend on factors such as desired stereochemical outcome, substrate sensitivity, and available reagents. Thionyl chloride reactions with secondary alcohols often proceed via an Sₙ2 mechanism, leading to inversion of configuration, while reactions with HCl can proceed through an Sₙ1 mechanism involving a carbocation intermediate.[1][2][3][4]
Data Presentation
The following table summarizes typical quantitative data for the two primary chlorination protocols. Please note that yields are highly dependent on specific reaction conditions and purification efficiency.
| Parameter | Protocol 1: Thionyl Chloride | Protocol 2: Concentrated HCl |
| Starting Material | 1-(4-tert-butylphenyl)ethanol | 1-(4-tert-butylphenyl)ethanol |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Concentrated Hydrochloric Acid (HCl) |
| Stoichiometry (Alcohol:Reagent) | 1 : 1.2 | 1 : 5 (excess) |
| Solvent | Dichloromethane (CH₂Cl₂) or Toluene | None (or co-solvent like Dioxane) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours | 6 - 24 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Product Purity (after workup) | > 95% | > 90% |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride
This protocol utilizes thionyl chloride, a highly effective reagent for converting secondary alcohols to alkyl chlorides. The reaction typically proceeds with inversion of stereochemistry if a chiral center is present.[1][2]
Materials:
-
1-(4-tert-butylphenyl)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) or Toluene
-
Pyridine (optional, as a base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-tert-butylphenyl)ethanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. If pyridine is used, it can be added prior to the thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Chlorination using Concentrated Hydrochloric Acid
This method is a classical approach for the conversion of secondary benzylic alcohols to the corresponding chlorides. The reaction likely proceeds via an Sₙ1 mechanism involving a stable benzylic carbocation.[3][4]
Materials:
-
1-(4-tert-butylphenyl)ethanol
-
Concentrated hydrochloric acid (37%)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or screw-cap vial
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 1-(4-tert-butylphenyl)ethanol (1.0 eq) in a round-bottom flask or a thick-walled screw-cap vial with a magnetic stir bar.
-
Cool the vessel in an ice bath and add an excess of cold, concentrated hydrochloric acid (e.g., 5-10 equivalents).
-
Stir the mixture vigorously at room temperature. The reaction may be biphasic.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ice and diethyl ether (or dichloromethane).
-
Separate the organic layer.
-
Carefully wash the organic layer with cold, saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or flash chromatography.
Visualizations
Caption: Experimental workflow for the chlorination of 1-(4-tert-butylphenyl)ethanol.
Caption: Logical relationship of starting material to product via chlorination.
References
Application Notes and Protocols: The Role of Lewis Acid Catalysts in the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene, a valuable intermediate in pharmaceutical and materials science. The synthesis primarily relies on Friedel-Crafts reactions, where the choice and application of a Lewis acid catalyst are critical for reaction efficiency and product selectivity. This document outlines two primary synthetic routes, detailing the pivotal role of Lewis acids and providing comprehensive experimental protocols.
Introduction
This compound is a substituted aromatic hydrocarbon with significant applications as a building block in the synthesis of various organic molecules. Its preparation is most commonly achieved through electrophilic aromatic substitution, specifically via Friedel-Crafts reactions. Lewis acids play an indispensable role in these reactions by activating the electrophile, thereby facilitating the substitution onto the aromatic ring. This document explores the mechanistic function of Lewis acids and provides practical guidance for the synthesis of the target molecule.
Role of Lewis Acid Catalysts
Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are electron pair acceptors that are crucial for generating the electrophile in Friedel-Crafts reactions.[1] In the context of synthesizing this compound, the Lewis acid interacts with the acyl or alkyl halide, creating a more potent electrophile.
In Friedel-Crafts Acylation: The Lewis acid coordinates to the halogen of the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. This acylium ion is a strong electrophile that readily reacts with the electron-rich tert-butylbenzene ring. A key advantage of Friedel-Crafts acylation is the deactivation of the product towards further substitution, which prevents polyacylation.[2][3]
In Friedel-Crafts Alkylation: The Lewis acid facilitates the formation of a carbocation from an alkyl halide.[1][2][4] This carbocation then acts as the electrophile. However, Friedel-Crafts alkylation is often prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products.
Synthetic Routes
Two primary routes for the synthesis of this compound are presented:
-
Two-Step Synthesis via Friedel-Crafts Acylation: This is often the preferred method due to higher selectivity. It involves the acylation of tert-butylbenzene to form an intermediate ketone, followed by reduction and chlorination.
-
Direct Friedel-Crafts Alkylation: This route involves the direct reaction of tert-butylbenzene with a suitable alkylating agent in the presence of a Lewis acid.
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation
This synthetic pathway involves three distinct stages:
-
Friedel-Crafts Acylation: Synthesis of 1-(4-tert-butylphenyl)ethan-1-one.
-
Reduction: Conversion of the ketone to 1-(4-tert-butylphenyl)ethan-1-ol.
-
Chlorination: Transformation of the alcohol to this compound.
Diagram of the Two-Step Synthetic Pathway
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data for Route 1
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Acylation | tert-Butylbenzene, Acetyl chloride | Anhydrous AlCl₃ | Carbon tetrachloride | < 5 | 3 | ~95 | [5] |
| 2. Reduction | 1-(4-tert-butylphenyl)ethan-1-one | NaBH₄ | Methanol | Room Temp. | 1 | High | General Knowledge |
| 3. Chlorination | 1-(4-tert-butylphenyl)ethan-1-ol | Thionyl chloride (SOCl₂) or HCl | Dichloromethane | 0 to Room Temp. | 2 | High | General Knowledge |
Note: Yields for steps 2 and 3 are generally high but can vary based on specific reaction conditions and purification methods.
Experimental Protocols for Route 1
Step 1: Synthesis of 1-(4-tert-butylphenyl)ethan-1-one (Friedel-Crafts Acylation) [5]
-
Apparatus Setup: A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath. The flask is charged with 2 liters of carbon tetrachloride and 514 g (3.85 mol) of anhydrous aluminum chloride.
-
Addition of Acetyl Chloride: While stirring vigorously, 302 g (3.85 mol) of acetyl chloride is added dropwise over 1 hour, maintaining the temperature below 10°C.
-
Addition of tert-Butylbenzene: Subsequently, 469 g (3.5 mol) of tert-butylbenzene is added to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.
-
Reaction Completion and Quenching: After the addition is complete, the mixture is stirred for an additional hour without cooling. The reaction mixture is then carefully poured into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.
-
Work-up and Purification: The organic phase is separated, washed until neutral, and dried. The solvent is removed by distillation to yield the crude product. Further purification can be achieved by vacuum distillation.
Step 2: Reduction of 1-(4-tert-butylphenyl)ethan-1-one
-
Dissolution: The 1-(4-tert-butylphenyl)ethan-1-one from the previous step is dissolved in methanol in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise with stirring.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-(4-tert-butylphenyl)ethan-1-ol.
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethan-1-ol
-
Reaction Setup: 1-(4-tert-butylphenyl)ethan-1-ol is dissolved in dichloromethane in a flask and cooled in an ice bath.
-
Chlorination: Thionyl chloride (SOCl₂) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up: The reaction is carefully quenched by pouring it into ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give this compound.
Route 2: Direct Friedel-Crafts Alkylation
This method involves the direct alkylation of tert-butylbenzene with a suitable 1-chloroethylating agent, such as 1,1-dichloroethane, in the presence of a Lewis acid. This route is more direct but can be less selective.
Diagram of the Direct Alkylation Pathway
Caption: Workflow for the direct synthesis of this compound.
Quantitative Data for Route 2
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butylbenzene, 1,1-Dichloroethane | AlCl₃ | Dichloromethane | 0 - 10 | 2 - 4 | Moderate |
Note: Yields for direct alkylation can be variable and are often lower than the two-step route due to potential side reactions like polyalkylation and isomerization.
Experimental Protocol for Route 2
-
Reaction Setup: A flask containing a stirred solution of tert-butylbenzene in dichloromethane is cooled to 0°C.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the cooled solution.
-
Alkylation: 1,1-dichloroethane is added dropwise to the mixture, maintaining the temperature between 0 and 10°C. The reaction is monitored by gas chromatography (GC) or TLC.
-
Quenching and Work-up: Once the reaction is complete, it is quenched by carefully pouring the mixture onto crushed ice. The organic layer is separated, washed with dilute HCl, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation to isolate this compound.
Conclusion
The synthesis of this compound is effectively achieved through Friedel-Crafts reactions, with the two-step acylation-reduction-chlorination route generally offering superior selectivity and yield compared to direct alkylation. The critical role of the Lewis acid catalyst in activating the electrophile is fundamental to the success of both synthetic strategies. The provided protocols offer a robust foundation for researchers in the synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for maximizing product yield and purity.
References
Application Notes and Protocols: 1-tert-Butyl-4-(1-chloroethyl)benzene as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-4-(1-chloroethyl)benzene is a valuable chlorinated aromatic hydrocarbon intermediate. Its chemical structure, featuring a reactive chloroethyl group and a bulky tert-butyl substituent on a benzene ring, makes it a strategic precursor for the synthesis of a variety of agrochemicals, particularly triazole fungicides. The tert-butyl group can enhance the stability and lipophilicity of the final molecule, which can be advantageous for its biological activity and environmental fate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model triazole fungicide, tebuconazole.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 13372-41-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇Cl | [3] |
| Molecular Weight | 196.72 g/mol | [4] |
| Appearance | Liquid (predicted) | [N/A] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | Not available. | [N/A] |
| Melting Point | Not available. | [N/A] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |
Application in Agrochemical Synthesis: Tebuconazole
This compound is an excellent starting material for the synthesis of tebuconazole, a broad-spectrum triazole fungicide. The synthesis involves the alkylation of 1,2,4-triazole with this compound.
Synthetic Pathway
The overall synthetic scheme is a nucleophilic substitution reaction where the nitrogen of the triazole ring displaces the chloride ion from the chloroethyl group of this compound.
References
Safe handling and storage procedures for 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-tert-Butyl-4-(1-chloroethyl)benzene (CAS No. 13372-41-3). Due to the limited availability of specific data for this compound, information from structurally similar chemicals has been included to provide a comprehensive guide. All personnel handling this substance must be adequately trained in the proper techniques for handling hazardous materials.
Chemical and Physical Properties
| Property | Value | Source / Notes |
| Molecular Formula | C₁₂H₁₇Cl | [1][2] |
| Molecular Weight | 196.72 g/mol | [3] |
| CAS Number | 13372-41-3 | [1] |
| Appearance | Liquid | |
| Boiling Point | ~216 °C (estimated) | Based on 1-tert-butyl-4-chlorobenzene[2] |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Density | ~1.01 g/cm³ (estimated) | Based on 1-tert-butyl-4-chlorobenzene[2] |
| Solubility | Insoluble in water; Soluble in organic solvents. | General property of similar compounds[4] |
Safety and Hazard Information
This compound is classified as an irritant. The following table outlines its hazard statements and recommended precautionary measures.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | GHS07 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritant (Category 2A) | GHS07 | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Toxicological Data: Specific LD50 or LC50 data for this compound are not available. The toxicological properties have not been thoroughly investigated[5]. Chronic exposure to related benzene compounds is associated with adverse health effects, including potential carcinogenicity[4][6].
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider an apron or chemical-resistant suit for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Storage Procedures
-
Storage Condition: Store in a cool, dry, and well-ventilated area.
-
Container: Keep in a tightly closed container to prevent contamination and evaporation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Spill and Emergency Procedures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.
-
Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Water spray may be used to cool containers.
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if you feel unwell.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Experimental Protocol: General Procedure for Use as a Synthetic Intermediate
This compound can be used as an intermediate in organic synthesis, for example, in alkylation reactions. The following is a general protocol that should be adapted based on the specific reaction requirements.
Objective: To use this compound as an alkylating agent.
Materials:
-
This compound
-
Substrate to be alkylated
-
Anhydrous solvent (e.g., THF, DCM)
-
Lewis acid catalyst (if required, e.g., AlCl₃)
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Dissolve the substrate in the chosen anhydrous solvent.
-
If a catalyst is required, add it to the reaction mixture.
-
Slowly add this compound to the reaction mixture at the desired temperature (this may require cooling).
-
Allow the reaction to stir for the required time, monitoring its progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction appropriately (e.g., by adding water or a quenching solution).
-
Perform an aqueous work-up to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation).
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationships in the risk management process for hazardous chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene, a key intermediate in various chemical manufacturing processes.
Synthesis Overview
The most reliable and high-yielding synthesis of this compound is a three-step process designed to avoid the polyalkylation and rearrangement issues common in direct Friedel-Crafts alkylations.[1][2] The process involves:
-
Friedel-Crafts Acylation: Reaction of tert-butylbenzene with acetyl chloride to form 4'-tert-butylacetophenone.
-
Ketone Reduction: Reduction of the intermediate ketone to 1-(4-tert-butylphenyl)ethanol.
-
Alcohol Chlorination: Conversion of the secondary alcohol to the final chloroalkane product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most common method is a three-step synthesis involving Friedel-Crafts acylation of tert-butylbenzene, followed by reduction of the resulting ketone and subsequent chlorination of the alcohol. This route is preferred over direct Friedel-Crafts alkylation because the acylation step does not suffer from poly-substitution, as the resulting ketone is less reactive than the starting material.[1] Furthermore, this pathway avoids the carbocation rearrangements that can plague alkylation reactions.[2][3]
Q2: What are the critical parameters for achieving a high yield in the Friedel-Crafts acylation step?
To maximize the yield of 4'-tert-butylacetophenone, consider the following:
-
Catalyst Quality: Anhydrous aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst.[4] It is highly sensitive to moisture and must be fresh and handled under anhydrous conditions to maintain its activity.
-
Temperature Control: The reaction is exothermic. It is crucial to maintain a low temperature (typically below 5°C) during the addition of tert-butylbenzene to the AlCl₃-acetyl chloride complex to minimize the formation of byproducts.[4]
-
Stoichiometry: A slight molar excess of the Lewis acid catalyst is often used to ensure complete reaction.
-
Reagent Purity: Use of purified and dry starting materials and solvents is essential for optimal results.
Q3: Which reducing agents are recommended for converting 4'-tert-butylacetophenone to 1-(4-tert-butylphenyl)ethanol?
Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a highly effective and commonly used reducing agent for this transformation. It is selective for ketones and aldehydes, chemoselective, and generally provides high yields under mild conditions.
Q4: Why is thionyl chloride (SOCl₂) commonly used for the final chlorination step?
Thionyl chloride is a preferred reagent for converting secondary alcohols to alkyl chlorides for several reasons:
-
It reacts with the alcohol to form the desired product along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6]
-
The formation of gaseous byproducts helps to drive the reaction to completion and simplifies the purification process, as they can be easily removed from the reaction mixture.[5]
Q5: What are the best methods for purifying the final product?
The final product, this compound, is typically a liquid at room temperature. Vacuum distillation is the most effective method for purification to separate it from any unreacted starting material or non-volatile byproducts.
Troubleshooting Guide
Problem: Low yield or failure in Step 1 (Friedel-Crafts Acylation).
-
Q: My reaction produced very little 4'-tert-butylacetophenone. What could be the cause?
-
A: The most common issue is an inactive catalyst. Aluminum chloride is extremely hygroscopic; exposure to atmospheric moisture will deactivate it. Ensure you are using fresh, anhydrous AlCl₃ from a newly opened container and that all glassware is thoroughly dried. Another possibility is that the reaction temperature was not adequately controlled, leading to side reactions.
-
Problem: Incomplete reaction in Step 2 (Ketone Reduction).
-
Q: I still have a significant amount of starting ketone present after the reduction. How can I improve this?
-
A: This typically points to an issue with the reducing agent. Ensure you are using a sufficient molar excess of sodium borohydride (e.g., 1.5-2.0 equivalents) to drive the reaction to completion. Also, verify that the NaBH₄ is fresh, as it can degrade over time, especially if not stored properly.
-
Problem: Significant byproduct formation in Step 3 (Alcohol Chlorination).
-
Q: My final product is contaminated with a significant amount of 4-tert-butylstyrene. How can I prevent this?
-
A: The formation of 4-tert-butylstyrene is due to an E1 or E2 elimination reaction competing with the desired SN1 or SNi substitution. This is often promoted by elevated temperatures.
-
Solution 1: Maintain a low reaction temperature (e.g., 0°C or below) during and after the addition of thionyl chloride.
-
Solution 2: The reaction mechanism can be solvent-dependent.[5] In non-polar solvents, the reaction may proceed with retention of configuration (SNi), while in the presence of a base like pyridine, it proceeds with inversion (SN2), which can sometimes suppress elimination. Consider adding a non-nucleophilic base like pyridine to scavenge the HCl byproduct, which can catalyze the elimination.
-
-
Experimental Protocols and Data
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
Protocol:
-
Equip a flame-dried, three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) and a dry solvent such as carbon tetrachloride or dichloromethane.[4]
-
Cool the stirred suspension to below 10°C in an ice bath.
-
Add acetyl chloride dropwise via the dropping funnel, keeping the temperature below 10°C.
-
After the addition is complete, add tert-butylbenzene dropwise over several hours, ensuring the internal temperature does not rise above 5°C.[4]
-
Stir the reaction mixture for an additional hour at low temperature.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[4]
-
Separate the organic layer, wash with water until neutral, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4'-tert-butylacetophenone.
| Parameter | Condition | Reference |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [4] |
| Solvent | Carbon Tetrachloride | [4] |
| Temperature | < 5°C during addition | [4] |
| Typical Yield | >90% (crude) | - |
Step 2: Reduction of 4'-tert-Butylacetophenone
Protocol:
-
Dissolve 4'-tert-butylacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to approximately 0-5°C.
-
Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, maintaining the low temperature to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a solvent like ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 1-(4-tert-butylphenyl)ethanol.
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0-5°C during addition |
| Typical Yield | >95% |
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol
Protocol:
-
In a flask equipped with a stirrer and a reflux condenser (with a gas outlet to a trap), place the 1-(4-tert-butylphenyl)ethanol.
-
Cool the alcohol in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise with vigorous stirring. The reaction will produce SO₂ and HCl gas.[7]
-
After the addition, allow the mixture to stir at room temperature for several hours or until gas evolution ceases.
-
Carefully remove any excess thionyl chloride by distillation (or under reduced pressure).
-
The crude product can then be purified by vacuum distillation to obtain pure this compound.
| Parameter | Condition | Reference |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [7][8] |
| Temperature | 0°C during addition, then room temp. | - |
| Workup | Removal of excess SOCl₂ followed by vacuum distillation | - |
| Typical Yield | 70-85% | [8] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 1-tert-Butyl-4-(1-chloroethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-tert-Butyl-4-(1-chloroethyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Oily, dark-colored crude product | Residual acid catalyst (e.g., AlCl₃, FeCl₃) from the Friedel-Crafts reaction. Thermal decomposition of the product. | 1. Perform a thorough aqueous workup. Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.[1] 2. Consider passing the crude product through a short plug of neutral alumina or silica gel to remove baseline impurities. 3. Purify the product using vacuum distillation at the lowest possible temperature to prevent decomposition. |
| PUR-002 | Product decomposes during distillation (darkening, gas evolution) | The presence of residual acid or overheating can cause the elimination of HCl to form 4-tert-butylstyrene or other degradation products. | 1. Ensure all acidic residues are removed during the workup. 2. Use vacuum distillation to lower the boiling point.[2] 3. Add a small amount of a non-volatile base, such as potassium carbonate or sodium carbonate, to the distillation flask to neutralize any trace acidity. |
| PUR-003 | Low yield after purification | The product may be lost during aqueous workup due to emulsion formation. Incomplete reaction or significant side-product formation. Product may be volatile and lost during solvent removal. | 1. To break emulsions, add brine or a small amount of a different organic solvent. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry) to maximize product formation. 3. Use a rotary evaporator with controlled temperature and vacuum to remove the solvent, and consider using a cold trap.[1] |
| PUR-004 | Presence of isomeric impurities in the final product | Friedel-Crafts alkylations can produce ortho and meta isomers in addition to the desired para product.[3] | 1. Fractional distillation under vacuum may separate isomers if their boiling points are sufficiently different. 2. Column chromatography on silica gel is often effective for separating positional isomers. A non-polar eluent system (e.g., hexane/ethyl acetate) should be used. |
| PUR-005 | Recrystallization fails or yields an oil | The product has a low melting point or is an oil at room temperature. The presence of impurities is depressing the melting point. The chosen solvent is not appropriate. | 1. If the product is an oil, recrystallization is not a suitable method; opt for distillation or chromatography.[4] 2. If it is a low-melting solid, try recrystallization at low temperatures (e.g., using a dry ice/acetone bath). 3. Screen a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities arise from the Friedel-Crafts alkylation synthesis and can include:
-
Unreacted starting materials: tert-Butylbenzene and the chloroethylating agent.
-
Isomers: Ortho and meta isomers of this compound.[3]
-
Polyalkylated products: Di-tert-butylbenzene or products with multiple chloroethyl groups.[6][7]
-
Rearrangement byproducts: Carbocation rearrangements during the synthesis can lead to other alkylated benzenes.[8]
-
Hydrolysis product: 1-(4-tert-butylphenyl)ethanol, if water is present during workup or purification.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the reaction.
-
Vacuum Distillation: This is a good choice for separating the product from non-volatile impurities or from starting materials with significantly different boiling points.[2] It is crucial to use a vacuum to prevent thermal decomposition.
-
Column Chromatography: This is the most effective method for separating isomers and other closely related impurities.[4]
-
Recrystallization: This is only suitable if the product is a solid at room temperature and a suitable solvent can be found.[2]
Q3: My purified product is unstable and turns yellow/brown upon storage. How can I prevent this?
A3: Alkyl halides can be sensitive to light and residual acid.
-
Ensure the product is free of any acidic impurities by performing a thorough workup and/or passing it through a neutral adsorbent.
-
Store the purified product in a dark bottle, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (in a refrigerator or freezer).
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
If a Lewis acid catalyst like AlCl₃ was used, quench the reaction by slowly adding the mixture to ice-cold water with vigorous stirring.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any basic organic byproducts).
-
Saturated aqueous NaHCO₃ solution (to neutralize residual acid). Be cautious of gas evolution.[1]
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude, dry product in the distillation flask.
-
Add a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The exact boiling point will depend on the vacuum achieved.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized using TLC beforehand.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting tree for selecting a purification strategy.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Identifying and minimizing byproducts in 1-tert-Butyl-4-(1-chloroethyl)benzene synthesis
Technical Support Center: Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A common synthetic route to this compound involves a three-step process:
-
Friedel-Crafts Acylation: Reaction of tert-butylbenzene with acetyl chloride to form 4'-tert-butylacetophenone.
-
Reduction: Reduction of 4'-tert-butylacetophenone to 1-(4-tert-butylphenyl)ethanol.
-
Chlorination: Conversion of 1-(4-tert-butylphenyl)ethanol to this compound.
Below are common issues and troubleshooting steps for each stage of this synthesis.
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
Q1: My Friedel-Crafts acylation is producing a significant amount of an isomeric byproduct. How can I increase the selectivity for the desired para-isomer?
A1: The formation of ortho and meta isomers is a common issue in Friedel-Crafts reactions. The tert-butyl group is an ortho, para-director; however, reaction conditions can influence the product ratio.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) can enhance kinetic control, favoring the sterically less hindered para product.[1]
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or milder catalysts might offer different selectivity.
-
Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane are often used.
-
Q2: I am observing poly-acylated byproducts in my reaction mixture. What causes this and how can it be prevented?
A2: While less common than in Friedel-Crafts alkylation, poly-acylation can occur. The acetyl group is deactivating, which should suppress a second acylation. However, if the reaction conditions are too harsh, it may still proceed.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the limiting reagent (tert-butylbenzene) relative to acetyl chloride and the Lewis acid to reduce the probability of di-acylation.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed to prevent further reactions.
-
Step 2: Reduction of 4'-tert-Butylacetophenone
Q3: My reduction of 4'-tert-butylacetophenone is incomplete, and I have significant amounts of starting material remaining. How can I drive the reaction to completion?
A3: Incomplete reduction is often due to insufficient reducing agent or deactivation of the reagent.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. A slight excess (1.1-1.5 equivalents) is often employed to ensure completion.
-
Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use freshly opened or properly stored reagent.
-
Solvent: The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[2] Ensure the starting material is fully dissolved.
-
Temperature: While the reaction is often run at room temperature, gentle warming may be necessary if the reaction is sluggish.
-
Q4: I have identified 1-tert-butyl-4-ethylbenzene as a byproduct. How is this formed and how can I avoid it?
A4: This byproduct results from over-reduction (hydrogenolysis) of the intermediate alcohol. This is more likely with stronger reducing agents or under harsh conditions.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for ketones and aldehydes and less likely to cause hydrogenolysis compared to stronger agents like lithium aluminum hydride (LiAlH₄).[2]
-
Reaction Conditions: Avoid acidic conditions during the reduction, as this can promote carbocation formation and subsequent elimination/reduction pathways.
-
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol
Q5: The main byproduct of my chlorination step is 1-tert-butyl-4-vinylbenzene. What is causing this elimination reaction?
A5: The formation of the vinyl derivative is due to an E1 or E2 elimination reaction, which competes with the desired SN1 or SN2 substitution. This is often promoted by heat.
-
Troubleshooting:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is often effective for this conversion and can be used with or without a base like pyridine. The use of pyridine can sometimes suppress elimination. Concentrated HCl can also be used, but may require longer reaction times or higher temperatures, increasing the risk of elimination.
-
Temperature Control: Perform the chlorination at low temperatures (e.g., 0 °C to room temperature) to minimize elimination.
-
Reaction Time: Monitor the reaction and work it up as soon as the starting alcohol is consumed.
-
Q6: My final product is contaminated with a high-boiling impurity, possibly an ether. How can this be formed?
A6: Under acidic conditions, the starting alcohol can react with the carbocation intermediate (in an SN1-type reaction) or the product itself to form a di-[1-(4-tert-butylphenyl)ethyl] ether.
-
Troubleshooting:
-
Reaction Conditions: Avoid strongly acidic conditions if possible. If using a reagent like thionyl chloride, the co-product HCl can be scavenged by a non-nucleophilic base.
-
Work-up: A proper aqueous work-up will help to remove any unreacted starting alcohol and acidic residues.
-
Quantitative Data on Byproduct Formation
The following table summarizes potential byproducts and conditions that may influence their formation. Note that specific percentages can vary widely based on the exact experimental setup.
| Reaction Step | Desired Product | Potential Byproduct(s) | Conditions Favoring Byproduct Formation | Recommended Conditions for Minimization |
| Friedel-Crafts Acylation | 4'-tert-Butylacetophenone | ortho-/meta-isomers | High reaction temperature, certain Lewis acids | Low temperature (0-5 °C), careful choice of solvent and catalyst |
| Di-acylated products | Excess acetyl chloride, prolonged reaction time | Use of slight excess of tert-butylbenzene, reaction monitoring | ||
| Reduction | 1-(4-tert-Butylphenyl)ethanol | Unreacted Ketone | Insufficient or degraded reducing agent | Use of 1.1-1.5 eq. of fresh NaBH₄, ensure complete dissolution |
| 1-tert-Butyl-4-ethylbenzene | Strong reducing agents (e.g., LiAlH₄), acidic conditions | Use of mild reducing agent (NaBH₄), neutral or basic conditions | ||
| Chlorination | This compound | 1-tert-Butyl-4-vinylbenzene | High temperature, strong non-nucleophilic bases | Low temperature (0 °C), use of SOCl₂ |
| Di-[1-(4-tert-butylphenyl)ethyl] ether | Acidic conditions, high concentration of alcohol | Use of a base to scavenge acid, prompt work-up |
Experimental Protocols
Protocol 1: Synthesis of 4'-tert-Butylacetophenone (Friedel-Crafts Acylation)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
Reagents:
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq.)
-
tert-Butylbenzene (1.0 eq.)
-
Acetyl chloride (1.05 eq.)
-
Anhydrous dichloromethane (solvent)
-
-
Procedure:
-
Suspend anhydrous AlCl₃ in dichloromethane in the reaction flask and cool the mixture to 0-5 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
Slowly add tert-butylbenzene to the mixture via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Protocol 2: Synthesis of 1-(4-tert-butylphenyl)ethanol (Reduction)
-
Apparatus Setup: A round-bottom flask with a magnetic stirrer.
-
Reagents:
-
4'-tert-Butylacetophenone (1.0 eq.)
-
Sodium borohydride (NaBH₄) (1.2 eq.)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve 4'-tert-butylacetophenone in methanol in the flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water, followed by dilute HCl to neutralize the excess borohydride (caution: hydrogen gas evolution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Protocol 3: Synthesis of this compound (Chlorination)
-
Apparatus Setup: A flame-dried round-bottom flask with a magnetic stirrer and a gas outlet.
-
Reagents:
-
1-(4-tert-butylphenyl)ethanol (1.0 eq.)
-
Thionyl chloride (SOCl₂) (1.2 eq.)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
-
Procedure:
-
Dissolve 1-(4-tert-butylphenyl)ethanol in the anhydrous solvent and cool to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto ice water to quench the excess thionyl chloride.
-
Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and key byproduct formation steps.
Caption: Logical workflow for troubleshooting byproduct formation in chemical synthesis.
References
Troubleshooting common issues in the synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene. The content is tailored for researchers, scientists, and drug development professionals.
Synthesis Overview
The synthesis of this compound is typically a three-step process:
-
Step 1: Friedel-Crafts Acylation of tert-butylbenzene with acetyl chloride to produce 1-(4-tert-butylphenyl)ethanone.
-
Step 2: Reduction of 1-(4-tert-butylphenyl)ethanone to 1-(4-tert-butylphenyl)ethanol using a reducing agent like sodium borohydride.
-
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol with a chlorinating agent such as thionyl chloride to yield the final product.
Troubleshooting Guides and FAQs
This section is organized by the synthetic step and addresses common problems in a question-and-answer format.
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
Q1: My Friedel-Crafts acylation reaction is showing low or no conversion of the starting material, tert-butylbenzene. What are the possible causes and solutions?
A1: Low or no conversion in a Friedel-Crafts acylation can be attributed to several factors:
-
Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Exposure to atmospheric moisture can deactivate the catalyst.
-
Solution: Ensure that the AlCl₃ is fresh and handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Use freshly opened containers of the catalyst if possible.[1]
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it.[2][3]
-
Solution: Use at least one equivalent of AlCl₃ relative to the acetyl chloride. A slight excess of the catalyst may be beneficial.
-
-
Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exotherm, the reaction may require heating to go to completion.
-
Solution: After the initial addition of reagents at a low temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature and then heat to reflux (around 60°C) for a period of time to ensure complete reaction.[4]
-
-
Deactivated Aromatic Ring: While tert-butylbenzene is an activated ring, the presence of strongly deactivating contaminants in the starting material could inhibit the reaction.
-
Solution: Ensure the purity of the tert-butylbenzene starting material.
-
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What are the likely side products and how can I minimize their formation?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side products can still form.
-
Isomeric Products: The tert-butyl group is an ortho-, para-director. While the para-product is sterically favored, some ortho-acylation may occur.
-
Solution: The formation of the ortho-isomer is generally minor due to the steric hindrance of the tert-butyl group. Purification by column chromatography or recrystallization can separate the isomers.
-
-
Polyacylation: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction times) could potentially lead to diacylation.
Step 2: Reduction of 1-(4-tert-butylphenyl)ethanone
Q1: My reduction of 1-(4-tert-butylphenyl)ethanone with sodium borohydride (NaBH₄) is incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction is a common issue and can be addressed by considering the following:
-
Insufficient Reducing Agent: In practice, more than the stoichiometric amount of NaBH₄ is often required.[7]
-
Solution: Use a moderate excess of NaBH₄ (e.g., 1.5 to 2 equivalents) to ensure the complete reduction of the ketone.
-
-
Reaction Time and Temperature: The reduction may be sluggish at very low temperatures.
-
Solution: While the reaction is often initiated at 0 °C to control the initial rate, allowing it to proceed at room temperature for a sufficient period (e.g., 1-2 hours) is usually necessary for completion.[8][9] The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[4][9]
-
-
Solvent Choice: The choice of protic solvent can influence the reactivity of NaBH₄.
Q2: During the workup of my NaBH₄ reduction, I am having trouble isolating the product alcohol. What is the proper workup procedure?
A2: A proper workup is crucial for isolating the 1-(4-tert-butylphenyl)ethanol.
-
Quenching Excess NaBH₄: The unreacted NaBH₄ and the borate esters formed during the reaction need to be decomposed.
-
Solution: After the reaction is complete, carefully and slowly add a dilute acid (e.g., 1M HCl) to the reaction mixture until the effervescence of hydrogen gas ceases.[8] This should be done in a fume hood.
-
-
Extraction: The product needs to be efficiently extracted from the aqueous layer.
-
Solution: After quenching, the alcohol product can be extracted into an organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to maximize the yield. The combined organic layers should then be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.[8]
-
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol
Q1: The chlorination of 1-(4-tert-butylphenyl)ethanol with thionyl chloride (SOCl₂) is giving me a low yield of the desired product. What could be the problem?
A1: Low yields in this step can be due to side reactions or procedural issues.
-
Elimination Side Reaction: The secondary benzylic alcohol can undergo elimination to form 4-tert-butylstyrene, especially at higher temperatures.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C or even lower) to minimize elimination. The addition of thionyl chloride should be done dropwise to control the reaction exotherm.
-
-
Ether Formation: In some cases, the starting alcohol can react with the product or another alcohol molecule to form an ether.[10][11]
-
Solution: Using a slight excess of thionyl chloride can help to ensure all the alcohol is converted to the chloride.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Allow the reaction to stir for a sufficient time after the addition of thionyl chloride. Monitoring the reaction by TLC is recommended.
-
Q2: I am concerned about the stereochemistry of the chlorination reaction. Does the reaction with thionyl chloride proceed with inversion or retention of configuration?
A2: The stereochemical outcome of the reaction of alcohols with thionyl chloride depends on the reaction conditions.
-
Without a Base (Sₙi mechanism): In the absence of a base like pyridine, the reaction often proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry.[12]
-
With a Base (Sₙ2 mechanism): When a base such as pyridine is added, the mechanism typically switches to Sₙ2, leading to inversion of stereochemistry.[12]
-
Note: Since the starting material, 1-(4-tert-butylphenyl)ethanol, is typically a racemate, the stereochemical outcome is often not a major concern unless a stereospecific synthesis is being performed.
-
Q3: The final product, this compound, appears to be unstable. How should it be handled and stored?
A3: Benzylic halides can be susceptible to hydrolysis and other nucleophilic substitution reactions.
-
Solution: The purified product should be stored in a cool, dry place, preferably under an inert atmosphere. Avoid exposure to moisture and nucleophilic solvents. It is often used in the subsequent synthetic step without prolonged storage.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for each synthetic step.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Reduction | Step 3: Chlorination |
| Reactants | tert-Butylbenzene, Acetyl chloride, AlCl₃ | 1-(4-tert-butylphenyl)ethanone, NaBH₄ | 1-(4-tert-butylphenyl)ethanol, SOCl₂ |
| Solvent | Dichloromethane or Carbon tetrachloride | Methanol or Ethanol | Dichloromethane or neat |
| Temperature | 0 °C to reflux (approx. 60 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours | 0.5-2 hours | 1-3 hours |
| Typical Yield | >85% | >90% | >80% |
| Typical Purity | >95% after purification | >98% after purification | >95% after purification |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-tert-butylphenyl)ethanone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Synthesis of 1-(4-tert-butylphenyl)ethanol (Reduction)
-
Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and decompose the borate esters.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the product alcohol.
Protocol 3: Synthesis of this compound (Chlorination)
-
To a solution of 1-(4-tert-butylphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by vacuum distillation, but care should be taken as it may be thermally labile.
Mandatory Visualization
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low conversion in Friedel-Crafts acylation.
Caption: Troubleshooting common side reactions in the chlorination step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 4. rsc.org [rsc.org]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. scribd.com [scribd.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
How to prevent polyalkylation in 1-tert-Butyl-4-(1-chloroethyl)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene. The primary focus is on preventing polyalkylation, a common side reaction in Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a problem in the synthesis of this compound?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the aromatic ring. In the context of synthesizing this compound from tert-butylbenzene, the initial product is more reactive than the starting material because the alkyl group is an activating group. This increased reactivity leads to the formation of di- and poly-substituted byproducts, reducing the yield of the desired mono-substituted product and complicating purification.
Q2: What are the main strategies to minimize polyalkylation in a direct Friedel-Crafts alkylation approach?
A2: To minimize polyalkylation in a direct Friedel-Crafts alkylation, you can:
-
Use a large excess of the aromatic substrate (tert-butylbenzene): This increases the probability of the electrophile reacting with the starting material rather than the already alkylated product.[1][2][3]
-
Control the reaction temperature: Lower temperatures can help to control the reaction rate and reduce the likelihood of subsequent alkylations.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise can maintain a low concentration of it in the reaction mixture, thereby favoring mono-alkylation.
Q3: Is there a more reliable method to synthesize this compound that avoids polyalkylation?
A3: Yes, a more reliable and often preferred method is a three-step sequence involving:
-
Friedel-Crafts Acylation: Reacting tert-butylbenzene with acetyl chloride to form 4'-tert-butylacetophenone. The acyl group is deactivating, which prevents further substitution on the aromatic ring.[4][5]
-
Reduction: Reducing the ketone (4'-tert-butylacetophenone) to the corresponding alcohol, 1-(4-tert-butylphenyl)ethanol.
-
Chlorination: Converting the alcohol to the desired this compound using a chlorinating agent like thionyl chloride or concentrated HCl.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and significant amounts of di-substituted byproducts. | Polyalkylation due to the activating nature of the alkyl group in a direct Friedel-Crafts alkylation. | Switch to the three-step acylation-reduction-chlorination pathway. If direct alkylation must be used, increase the molar excess of tert-butylbenzene to at least 5-10 equivalents relative to the alkylating agent. |
| Formation of isomeric products. | The tert-butyl group is an ortho, para-director. While the para product is sterically favored, some ortho-isomer can form. | Purification by column chromatography or recrystallization may be necessary to separate the para-isomer from the ortho-isomer. Using a bulkier Lewis acid catalyst might increase para-selectivity due to steric hindrance. |
| Incomplete reaction during Friedel-Crafts acylation. | Inactive catalyst (e.g., hydrated AlCl₃) or insufficient catalyst. | Use fresh, anhydrous aluminum chloride and ensure the reaction is performed under anhydrous conditions. A stoichiometric amount of AlCl₃ is required for acylation as it complexes with the product ketone. |
| Low yield in the reduction of 4'-tert-butylacetophenone. | The choice of reducing agent and reaction conditions are critical. | For the reduction of the ketone to the alcohol, sodium borohydride (NaBH₄) is a mild and effective reagent. Ensure the reaction goes to completion by monitoring with TLC. |
| Difficulty in converting the alcohol to the chloride. | Incomplete conversion or side reactions. | Thionyl chloride (SOCl₂) or concentrated hydrochloric acid are effective for this conversion. Ensure appropriate temperature control and reaction time. For sensitive substrates, milder chlorinating agents could be explored. |
Experimental Protocols
Recommended Pathway: Acylation-Reduction-Chlorination
This pathway is recommended to avoid the issue of polyalkylation.
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene to 4'-tert-butylacetophenone [8]
-
To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in a dry solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature between 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4'-tert-butylacetophenone.
-
Purify the product by vacuum distillation or recrystallization.
Step 2: Reduction of 4'-tert-butylacetophenone to 1-(4-tert-butylphenyl)ethanol
-
Dissolve 4'-tert-butylacetophenone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 1-(4-tert-butylphenyl)ethanol, which can be used in the next step without further purification if of sufficient purity.
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol to this compound [6][7]
-
Dissolve 1-(4-tert-butylphenyl)ethanol (1.0 equivalent) in a dry, inert solvent like dichloromethane or diethyl ether.
-
Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto ice water to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Direct Friedel-Crafts Alkylation | Acylation-Reduction-Chlorination Pathway |
| Starting Materials | tert-Butylbenzene, 1,1-dichloroethane | tert-Butylbenzene, Acetyl Chloride, Reducing Agent (e.g., NaBH₄), Chlorinating Agent (e.g., SOCl₂) |
| Number of Steps | 1 | 3 |
| Key Challenge | Polyalkylation is a major side reaction.[1][9] | Requires multiple steps and purification of intermediates. |
| Control of Selectivity | Difficult to control; requires a large excess of tert-butylbenzene.[3] | Excellent control; the deactivating acyl group prevents polyacylation. |
| Typical Yield of Desired Product | Generally lower due to byproduct formation. | Generally higher overall yield of the pure desired product. |
| Purification | Can be challenging due to the presence of structurally similar polyalkylated byproducts. | More straightforward purification at each step. |
Visualizations
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Experimental Workflow for the Recommended Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Access to “Friedel-Crafts-restricted” tert-alkyl aromatics by activation/methylation of tertiary benzylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. cerritos.edu [cerritos.edu]
Stability of 1-tert-Butyl-4-(1-chloroethyl)benzene under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-tert-Butyl-4-(1-chloroethyl)benzene. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I observed the formation of an unexpected impurity in my sample of this compound during storage. What could be the cause?
A1: The most common degradation pathway for this compound is dehydrochlorination to form 4-tert-butylstyrene.[1][2] This can occur over time, especially if the compound is exposed to basic conditions, elevated temperatures, or light. To minimize degradation, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: My reaction involving this compound is giving low yields of the desired product and a significant amount of a side product with a vinyl group. How can I prevent this?
A2: The formation of a vinyl-containing side product strongly suggests that your reaction conditions are promoting the elimination of HCl from your starting material. This is particularly likely if your reaction involves the use of a base or is conducted at high temperatures. Consider using a non-nucleophilic base if a base is required, or running the reaction at a lower temperature. Protecting the chloroethyl group might be an option for multi-step syntheses.
Q3: What are the expected degradation products of this compound under different conditions?
A3: The primary degradation product is 4-tert-butylstyrene via dehydrochlorination. Under strongly oxidative conditions, cleavage of the tert-butyl group or oxidation of the aromatic ring could occur, though these are generally less favorable pathways. Hydrolysis to the corresponding alcohol, 1-(4-tert-butylphenyl)ethanol, may occur in the presence of water, especially at non-neutral pH.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Sample discoloration (yellowing) | Formation of colored impurities due to degradation. | Purify the sample by column chromatography or recrystallization. Ensure proper storage in a cool, dark, and inert environment. |
| Presence of an alkene peak in NMR/GC-MS | Dehydrochlorination to 4-tert-butylstyrene. | If this is a starting material issue, purify before use. If it occurs during a reaction, modify reaction conditions (lower temperature, weaker base). |
| Poor solubility in non-polar solvents | Potential presence of polar impurities or degradation products (e.g., the corresponding alcohol from hydrolysis). | Purify the compound. Ensure the use of anhydrous solvents for reactions. |
| Inconsistent reaction outcomes | Degradation of the starting material leading to variable purity. | Always use freshly purified this compound or assess its purity (e.g., by NMR or GC) before use. |
Stability Summary
The following table summarizes the expected qualitative stability of this compound under various conditions, based on general chemical principles of secondary benzylic halides.
| Condition | Expected Stability | Primary Degradation Pathway | Key Considerations |
| Neutral pH, Room Temperature, Dark | Moderately Stable | Slow dehydrochlorination | Long-term storage may still lead to some degradation. |
| Acidic Conditions (e.g., HCl, H₂SO₄) | Relatively Stable | Minimal degradation | The tert-butyl group could be susceptible to cleavage under very strong acidic conditions and heat.[3] |
| Basic Conditions (e.g., NaOH, Et₃N) | Unstable | Rapid dehydrochlorination | The rate of elimination is highly dependent on the strength and concentration of the base. |
| Elevated Temperature (>50 °C) | Unstable | Thermally induced dehydrochlorination | The rate of degradation increases significantly with temperature. |
| Presence of Water | Slowly Unstable | Hydrolysis to 1-(4-tert-butylphenyl)ethanol | Rate is dependent on pH and temperature. |
| Exposure to UV Light | Potentially Unstable | Photolytic cleavage of the C-Cl bond | Store in light-resistant containers. |
Experimental Protocols
Protocol for Assessing Thermal Stability
-
Sample Preparation: Dissolve a known concentration of this compound in a high-boiling, inert solvent (e.g., dodecane).
-
Incubation: Aliquot the solution into several sealed vials. Place the vials in temperature-controlled environments (e.g., ovens or heating blocks) at various temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control sample stored at 4 °C.
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
Analysis: Immediately analyze the samples by a suitable quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and the formation of degradation products (primarily 4-tert-butylstyrene).
-
Data Evaluation: Plot the concentration of this compound as a function of time for each temperature to determine the degradation rate.
Protocol for Assessing pH Stability
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or THF).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
Time Points: At various time points, take an aliquot from each buffered solution.
-
Sample Quenching and Extraction: Neutralize the aliquot and extract the compound and its degradation products into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: Analyze the organic extracts by GC or HPLC to quantify the remaining parent compound and any degradation products.
-
Data Evaluation: Determine the degradation rate at each pH.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
References
Removing unreacted starting materials from 1-tert-Butyl-4-(1-chloroethyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-Butyl-4-(1-chloroethyl)benzene. The focus is on the effective removal of unreacted starting materials to ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to remove from my reaction mixture?
Based on common synthetic routes such as Friedel-Crafts reactions, the most probable unreacted starting material is tert-butylbenzene . Depending on the specific pathway used to introduce the chloroethyl group, other reagents may also be present.
Q2: My crude product is a liquid mixture. Which purification method is most suitable?
For liquid mixtures where the components have different boiling points, fractional distillation is often the most effective method. Given the significant difference in boiling points between tert-butylbenzene and the expected product, this technique is highly recommended. If distillation does not provide sufficient purity, column chromatography can be used as a subsequent step.
Q3: I performed a fractional distillation, but my product is still impure. What could be the issue?
Several factors could contribute to an incomplete separation:
-
Inefficient fractionating column: Ensure you are using a column with a sufficient number of theoretical plates for the separation. A Vigreux column is a common choice.
-
Incorrect heating rate: The distillation should be performed slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.
-
Improper thermometer placement: The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the temperature of the vapor that is distilling.
-
Fluctuating pressure: If performing a vacuum distillation, ensure the pressure is stable throughout the process.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable method for purifying this compound, especially for removing non-volatile impurities or separating compounds with very close boiling points. Since this compound is more polar than tert-butylbenzene due to the chloroethyl group, it will adhere more strongly to a polar stationary phase like silica gel.
Q5: How do I choose the right solvent system (eluent) for column chromatography?
The ideal solvent system will provide good separation between your product and the unreacted starting materials. You can determine the optimal eluent by first running a Thin Layer Chromatography (TLC) analysis of your crude mixture with various solvents of differing polarities. A non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is a good starting point. The goal is to find a solvent system where the product and impurities have distinct Rf values.
Q6: Is recrystallization a suitable purification method?
Recrystallization is used for purifying solid compounds. Since this compound is a liquid at room temperature, recrystallization is not an appropriate primary purification technique.
Data Presentation: Physical Properties of Key Compounds
The following table summarizes the key physical properties of the target compound and a likely unreacted starting material. This data is essential for planning a successful purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₂H₁₇Cl | 196.72 | ~260 (estimated)[1] |
| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169[2][3][4][5][6] |
Note: The boiling point of this compound is an estimation based on the structurally similar compound 1-(1-Chloroethyl)-4-isobutylbenzene.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the separation of this compound from the lower-boiling starting material, tert-butylbenzene.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection:
-
Observe the temperature as the vapor rises through the fractionating column.
-
The first fraction to distill will be the component with the lower boiling point (tert-butylbenzene, ~169 °C). Collect this in a separate receiving flask.
-
Once the temperature begins to rise sharply, change the receiving flask to collect the intermediate fraction.
-
When the temperature stabilizes at the boiling point of the desired product (estimated ~260 °C), collect the pure this compound in a clean, pre-weighed receiving flask.
-
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.
-
Analysis: Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., hexane). The less polar unreacted tert-butylbenzene will travel down the column more quickly.
-
Collect the eluent in a series of fractions.
-
To elute the more polar product, this compound, you may need to gradually increase the polarity of the eluent (e.g., by adding a small percentage of ethyl acetate to the hexane).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. 1-(1-Chloroethyl)-4-isobutylbenzene|lookchem [lookchem.com]
- 2. tert-Butylbenzene - Wikipedia [en.wikipedia.org]
- 3. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butylbenzene, 99% 98-06-6 India [ottokemi.com]
- 5. Benzene, tert-butyl- [webbook.nist.gov]
- 6. 叔丁基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst deactivation during the synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene. This reaction is typically achieved through a Friedel-Crafts type reaction, and the information provided here is based on the general principles of this class of reactions.
Troubleshooting Guide: Catalyst Deactivation
Researchers may encounter catalyst deactivation during the synthesis of this compound, leading to low yield and purity. The following guide provides a structured approach to troubleshoot these issues.
Logical Diagram of Troubleshooting Steps
Caption: A flowchart for troubleshooting catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I am observing very low conversion of tert-butylbenzene. What is the likely cause?
A1: A stalled reaction is often a sign of catalyst deactivation. The most common cause in Friedel-Crafts reactions is the presence of impurities, especially water, in the reactants or solvent. Lewis acid catalysts like aluminum chloride (AlCl₃) react readily with water, rendering them inactive.[1][2][3] Ensure all your reagents and glassware are thoroughly dried. Another possibility is the presence of basic impurities that can neutralize the acid catalyst.
Q2: I am using a stoichiometric amount of AlCl₃ for the acylation of tert-butylbenzene, but the yield is still poor. Why is that?
A2: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This complex is often inactive and requires a stoichiometric amount of the catalyst to drive the reaction to completion. If the yield is still low, it's possible that impurities are consuming the catalyst. Consider using a slight excess of the catalyst or further purifying your starting materials.
Q3: After running the reaction for an extended period, I notice a dark, tar-like substance forming. What is this, and how does it affect the catalyst?
A3: The formation of dark, insoluble materials suggests polymerization or side reactions leading to coke formation on the catalyst surface. This is a common issue in alkylation reactions, which can be prone to polyalkylation.[1] The resulting coke can block the active sites of the catalyst, leading to deactivation. To mitigate this, consider optimizing the reaction temperature and time, or using a large excess of the aromatic substrate to favor mono-alkylation.
Q4: Can the presence of certain functional groups on my starting materials affect the catalyst activity?
A4: Yes, strongly deactivating groups on the aromatic ring, such as nitro groups (-NO₂) or sulfonyl groups (-SO₃H), can make the ring less nucleophilic and hinder the electrophilic aromatic substitution reaction.[1][2][3][5] Additionally, substrates containing basic nitrogen groups (amines) can form complexes with the Lewis acid catalyst, deactivating it.[1][3] Ensure your starting materials are free from such impurities.
Q5: I am using a solid acid catalyst (e.g., a zeolite) and observing a gradual loss of activity over several runs. What could be the reason?
A5: For solid acid catalysts like zeolites, deactivation is often caused by the blockage of pores and active sites by coke or heavy byproducts.[6] Water can also negatively impact the catalytic activity.[6] Regeneration of the catalyst by calcination (heating to a high temperature in the presence of air) can often restore its activity by burning off the coke.
Quantitative Data Summary
The following table summarizes typical reaction conditions and potential impacts of various parameters on catalyst activity, based on general principles of Friedel-Crafts reactions.
| Parameter | Typical Range | Effect on Catalyst Activity | Potential Deactivation Mechanism |
| Catalyst Loading (Lewis Acid) | 1.0 - 1.2 equivalents | Higher loading can compensate for deactivation by impurities or product complexation. | Insufficient loading leads to incomplete reaction. |
| Water Content | < 50 ppm | Water reacts with and deactivates Lewis acid catalysts. | Hydrolysis of the catalyst.[6] |
| Reaction Temperature | 0 - 50 °C | Higher temperatures can increase reaction rate but may also promote side reactions and coking. | Increased rate of coke formation. |
| Reactant Purity | > 99% | Impurities (e.g., amines, sulfur compounds) can poison the catalyst. | Formation of inactive catalyst-impurity complexes.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline for a Friedel-Crafts reaction and should be adapted based on specific laboratory conditions and safety protocols.
Workflow for Synthesis
Caption: A typical workflow for the synthesis of this compound.
Materials:
-
tert-Butylbenzene
-
Chloroacetyl chloride or 1,2-dichloroethane
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl)
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask, add tert-butylbenzene and the anhydrous solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the Lewis acid catalyst in portions, ensuring the temperature does not rise significantly.
-
Add the chloro-alkylating agent (e.g., chloroacetyl chloride) dropwise from a dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Protocol 2: Catalyst Regeneration (for Solid Acid Catalysts)
This protocol provides a general method for regenerating a deactivated solid acid catalyst, such as a zeolite.
Regeneration Steps:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent (e.g., toluene or hexane) to remove any adsorbed organic residues.
-
Dry the catalyst in an oven at 100-120 °C to remove the solvent.
-
Place the dried catalyst in a furnace and slowly ramp up the temperature to 500-550 °C in a stream of air or oxygen diluted with nitrogen.
-
Hold the catalyst at this temperature for 4-6 hours to burn off the deposited coke.
-
Cool the catalyst down to room temperature under a stream of dry nitrogen.
-
The regenerated catalyst can then be reused. The efficiency of regeneration should be checked by comparing the activity with the fresh catalyst.
References
Technical Support Center: Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable pathway involves a three-step sequence:
-
Friedel-Crafts Acylation: Reaction of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4'-tert-butylacetophenone.[1][2]
-
Reduction: Reduction of the resulting ketone (4'-tert-butylacetophenone) to the corresponding alcohol, 1-(4-tert-butylphenyl)ethanol, typically using a reducing agent like sodium borohydride (NaBH₄).
-
Chlorination: Conversion of the alcohol to the final product, this compound, using a chlorinating agent like thionyl chloride (SOCl₂).[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety issues include:
-
Friedel-Crafts Acylation: This reaction is highly exothermic and produces hydrogen chloride (HCl) gas, which is corrosive and toxic.[5] The catalyst, aluminum chloride, is water-sensitive and reacts violently with moisture.
-
Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts with water to release HCl and sulfur dioxide (SO₂) gases.[3] All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: The use of flammable and potentially toxic organic solvents requires appropriate handling and storage to mitigate fire and exposure risks.
Q3: How can I minimize the formation of isomers during the Friedel-Crafts acylation step?
A3: The tert-butyl group is a bulky, ortho-, para-directing substituent. Due to significant steric hindrance, the acylation reaction strongly favors the formation of the para-isomer (4'-tert-butylacetophenone).[6] To further maximize the yield of the desired para-isomer, it is crucial to maintain controlled reaction temperatures, as higher temperatures can sometimes lead to isomerization or side reactions.
Troubleshooting Guides
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ketone | Inactive or insufficient Lewis acid catalyst (AlCl₃). | Use fresh, anhydrous aluminum chloride. Ensure the reaction vessel is completely dry. A molar ratio of 1 to 1.5 moles of AlCl₃ per mole of acetyl chloride is often effective.[1] |
| Reaction temperature is too low or too high. | Maintain the reaction temperature between 15-20°C during the addition of reactants to ensure a steady reaction rate without promoting side reactions.[1] | |
| Formation of Di-acylated Byproducts | The product, 4'-tert-butylacetophenone, is deactivated towards further acylation, but harsh conditions can lead to side reactions. Using a large excess of the aromatic substrate can favor mono-acylation.[7] | Use a molar excess of tert-butylbenzene relative to acetyl chloride. |
| Reaction Fails to Initiate | Impurities in starting materials (e.g., water) have quenched the catalyst. | Ensure all reactants and solvents are anhydrous. Purify starting materials if necessary. |
Step 2: Reduction of 4'-tert-Butylacetophenone
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent (e.g., NaBH₄). | Use a slight molar excess of the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Low reaction temperature leading to slow kinetics. | While NaBH₄ reductions are often run at room temperature or below, gentle warming may be required if the reaction is sluggish. Ensure the ketone is fully dissolved in the solvent (e.g., methanol or ethanol).[8] | |
| Difficult Product Isolation | Complex formation during workup. | During the aqueous workup, ensure the pH is appropriately adjusted to break down any borate complexes and facilitate the extraction of the alcohol product into an organic solvent. |
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Chloride | Incomplete reaction with thionyl chloride (SOCl₂). | Use a molar excess of thionyl chloride (typically 1.1 to 1.5 equivalents). The reaction can be run neat or in an inert solvent like dichloromethane. |
| Degradation of the product. | The product can be sensitive to heat. It is advisable to conduct the reaction at a low temperature (e.g., 0°C) and remove excess SOCl₂ under reduced pressure without excessive heating.[3] | |
| Formation of Alkene Byproduct (Styrene derivative) | Elimination reaction (dehydration followed by chlorination or direct elimination) favored by high temperatures. | Maintain low reaction temperatures. The use of a base like pyridine can sometimes promote elimination, so its use should be carefully evaluated. Catalytic amounts of titanium (IV) chloride with thionyl chloride at 0°C has been shown to be effective for chlorination with retention of configuration.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4'-tert-Butylacetophenone (Friedel-Crafts Acylation)
-
Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas).
-
Charging Reactants: Charge the flask with anhydrous aluminum chloride (e.g., 1.1 equivalents) and a dry solvent such as 1,2-dichlorobenzene. Cool the mixture in an ice bath.
-
Addition: Add acetyl chloride (1.0 equivalent) dissolved in the solvent to the dropping funnel. Add a mixture of tert-butylbenzene (1.0 equivalent) and a co-catalyst if used (e.g., diethylaluminum chloride) to a separate dropping funnel.[1]
-
Reaction: Slowly add the tert-butylbenzene mixture dropwise to the stirred AlCl₃ suspension over several hours, maintaining the internal temperature between 15-20°C.[1]
-
Quenching: After the addition is complete and the reaction is stirred for an additional hour, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Workup: Separate the organic layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-(4-tert-butylphenyl)ethanol (Reduction)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-tert-butylacetophenone (1.0 equivalent) in methanol.[8]
-
Cooling: Cool the solution in an ice bath to approximately 0-5°C.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, e.g., 0.4 equivalents) in small portions to the stirred solution.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the disappearance of the starting ketone.
-
Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be used directly or purified further.
Protocol 3: Synthesis of this compound (Chlorination)
-
Setup: In a dry flask under a nitrogen atmosphere, place 1-(4-tert-butylphenyl)ethanol (1.0 equivalent).
-
Addition of Reagent: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, e.g., 1.2 equivalents) dropwise with stirring.[9] A mildly exothermic reaction will occur with the evolution of gas (HCl and SO₂).
-
Reaction: After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC/GC).
-
Purification: Carefully remove the excess thionyl chloride by distillation or azeotropic removal with a solvent like toluene under reduced pressure.[10] The resulting crude product can be purified by vacuum distillation.
Visualizations
Overall Synthesis Workflow
Caption: Three-step synthesis of this compound.
Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for low yield in the acylation step.
References
- 1. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 2. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cerritos.edu [cerritos.edu]
- 6. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of substituted aromatic compounds is paramount. This guide provides a detailed comparison of two primary synthetic routes to 1-tert-Butyl-4-(1-chloroethyl)benzene, a potentially valuable building block in medicinal chemistry and materials science. The routes are evaluated based on reaction efficiency, reagent accessibility, and overall practicality, with supporting experimental data and protocols.
Synthetic Route 1: Friedel-Crafts Acylation, Reduction, and Chlorination
This three-step approach begins with the readily available starting material, tert-butylbenzene. The synthesis proceeds through a Friedel-Crafts acylation to introduce an acetyl group, followed by reduction of the resulting ketone to an alcohol, and finally, chlorination to yield the target compound.
Experimental Protocol
Step 1: Synthesis of 4-tert-Butylacetophenone (Friedel-Crafts Acylation)
-
In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension while maintaining the temperature below 10°C.
-
After the addition of acetyl chloride is complete, add tert-butylbenzene dropwise over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
Once the addition of tert-butylbenzene is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure completion.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-tert-butylacetophenone.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of 1-(4-tert-butylphenyl)ethanol (Reduction)
-
Dissolve 4-tert-butylacetophenone in a suitable protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield 1-(4-tert-butylphenyl)ethanol, which can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound (Chlorination)
-
In a well-ventilated fume hood, dissolve 1-(4-tert-butylphenyl)ethanol in an anhydrous aprotic solvent such as dichloromethane or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution. The reaction will evolve HCl and SO₂ gases, which should be trapped.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess thionyl chloride.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by vacuum distillation.
Synthetic Route 2: Grignard Reaction
This two-step alternative begins with the preparation of a Grignard reagent from 1-bromo-4-tert-butylbenzene, which then reacts with acetaldehyde to form the intermediate alcohol. Subsequent chlorination yields the desired product.
Experimental Protocol
Step 1: Synthesis of 1-(4-tert-butylphenyl)ethanol (Grignard Reaction)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-4-tert-butylbenzene in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not initiate, gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath.
-
Slowly add a solution of acetaldehyde in anhydrous ether or THF dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield crude 1-(4-tert-butylphenyl)ethanol, which can be purified by column chromatography.
Step 2: Synthesis of this compound (Chlorination)
-
Follow the same chlorination procedure as described in Step 3 of Synthetic Route 1, using thionyl chloride to convert the alcohol to the corresponding chloride.
Quantitative Data Summary
| Parameter | Synthetic Route 1: Friedel-Crafts Acylation, Reduction, Chlorination | Synthetic Route 2: Grignard Reaction |
| Starting Material | tert-Butylbenzene | 1-Bromo-4-tert-butylbenzene |
| Number of Steps | 3 | 2 |
| Overall Yield | ~60-75% (estimated) | ~65-80% (estimated) |
| Purity (after purification) | High (>95%) | High (>95%) |
| Key Reagents | Acetyl chloride, AlCl₃, NaBH₄, SOCl₂ | Magnesium, Acetaldehyde, SOCl₂ |
| Scalability | Readily scalable | Scalable, requires strict anhydrous conditions |
| Safety Considerations | Use of corrosive AlCl₃ and SOCl₂. Evolution of HCl and SO₂ gas. | Handling of reactive Grignard reagent. Strict anhydrous conditions are critical. |
Comparison of Synthetic Routes
Route 1: Friedel-Crafts Acylation, Reduction, and Chlorination is a classic and well-established pathway. Its primary advantage lies in the use of readily available and relatively inexpensive starting materials. The Friedel-Crafts acylation is a robust reaction, and the subsequent reduction and chlorination steps are standard transformations in organic synthesis. However, this route involves three distinct steps, which can impact the overall yield and increase the total synthesis time. The use of a stoichiometric amount of aluminum chloride in the first step can also present workup and waste disposal challenges.
Route 2: Grignard Reaction offers a more convergent approach with fewer steps. This can potentially lead to a higher overall yield and a more streamlined workflow. The formation of the carbon-carbon bond occurs in the first step, directly leading to the desired carbon skeleton. However, this route requires the preparation of a Grignard reagent, which is highly sensitive to moisture and requires stringent anhydrous conditions. The starting material, 1-bromo-4-tert-butylbenzene, is also typically more expensive than tert-butylbenzene.
Logical Workflow Diagrams
A Comparative Guide to Alternative Chlorinating Agents for the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-tert-butyl-4-(1-chloroethyl)benzene is a critical step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. The selection of an appropriate chlorinating agent is paramount to ensure high yield, selectivity, and operational safety. This guide provides an objective comparison of alternative chlorinating agents for the benzylic chlorination of 1-tert-butyl-4-ethylbenzene, supported by experimental data from analogous reactions and detailed experimental protocols.
Performance Comparison of Chlorinating Agents
The following table summarizes the performance of various chlorinating agents for the benzylic chlorination of alkylbenzenes. While specific data for 1-tert-butyl-4-ethylbenzene is limited, the data for structurally similar compounds like ethylbenzene and toluene provide a strong basis for comparison.
| Chlorinating Agent | Initiator/Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Analogous Substrate | Yield of Benzylic Chloride | Selectivity (Benzylic vs. Other) | Key Advantages | Key Disadvantages |
| **Sulfuryl Chloride (SO₂Cl₂) ** | Dibenzoyl Peroxide | Carbon Tetrachloride | Reflux | 15 min | Ethylbenzene | 85%[1] | High for α-position[1] | Fast reaction, high yield. | Use of toxic solvent (CCl₄), corrosive byproducts (HCl, SO₂). |
| N-Chlorosuccinimide (NCS) | Photocatalyst (Acr⁺-Mes) | Acetonitrile | Ambient | Not Specified | Toluene | High yields reported[2] | High for benzylic position[2] | Mild conditions, safer reagent. | Requires a specific photocatalyst and light source. |
| tert-Butyl Hypochlorite (t-BuOCl) | Iron Catalyst (e.g., FeBr₂) | Dichloromethane | 20 | 5 h | Ethylbenzene | >50%[3][4] | Good[3][4] | Environmentally friendly reagent.[3] | Moderate yield, requires catalyst. |
| Trichloroisocyanuric Acid (TCCA) | Radical Initiator (e.g., AIBN) or Sunlight | Solvent-free or various | 25-75 | 0.5 - 24 h | Toluene | High conversion reported[5] | Good, can be tuned by conditions[5] | High chlorine content, stable, low cost.[6] | Can lead to over-chlorination if not controlled. |
Experimental Protocols
The following are representative experimental protocols for the benzylic chlorination of alkylbenzenes, which can be adapted for the synthesis of this compound.
Chlorination with Sulfuryl Chloride and Dibenzoyl Peroxide
This protocol is adapted from the chlorination of ethylbenzene.[1]
Materials:
-
1-tert-butyl-4-ethylbenzene
-
Sulfuryl chloride (SO₂Cl₂)
-
Dibenzoyl peroxide
-
Carbon tetrachloride (or a safer alternative like dichloroethane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-tert-butyl-4-ethylbenzene in carbon tetrachloride.
-
Add a catalytic amount of dibenzoyl peroxide to the solution.
-
Slowly add sulfuryl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux for 15-30 minutes. The reaction is typically rapid.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.
Photocatalytic Chlorination with N-Chlorosuccinimide (NCS)
This protocol is based on the photocatalytic chlorination of toluene.[2]
Materials:
-
1-tert-butyl-4-ethylbenzene
-
N-Chlorosuccinimide (NCS)
-
Acr⁺-Mes photocatalyst
-
Acetonitrile
-
Inert gas (e.g., Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vessel, add 1-tert-butyl-4-ethylbenzene, N-chlorosuccinimide, and the Acr⁺-Mes photocatalyst.
-
Add anhydrous acetonitrile as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Irradiate the mixture with a visible light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove any solid byproducts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
Iron-Catalyzed Chlorination with tert-Butyl Hypochlorite (t-BuOCl)
This protocol is adapted from the iron-catalyzed chlorination of ethylbenzene.[4]
Materials:
-
1-tert-butyl-4-ethylbenzene
-
tert-Butyl hypochlorite (t-BuOCl)
-
Iron(II) bromide (FeBr₂) or another suitable iron catalyst
-
Dichloromethane
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-tert-butyl-4-ethylbenzene in dichloromethane.
-
Add a catalytic amount of the iron catalyst (e.g., FeBr₂).
-
Cool the mixture in an ice bath.
-
Slowly add tert-butyl hypochlorite to the reaction mixture.
-
Allow the reaction to stir at 20°C for approximately 5 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Logical Workflow for Chlorinating Agent Selection
The choice of a chlorinating agent depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate agent.
References
- 1. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 2. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Characterization and Authentication of 1-tert-Butyl-4-(1-chloroethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used for the characterization and authentication of 1-tert-Butyl-4-(1-chloroethyl)benzene. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted data based on its chemical structure and compares it with experimental data from structurally related compounds. This approach offers a framework for researchers to establish their own analytical protocols for quality control and authentication.
Overview of Analytical Techniques
The primary methods for the characterization of this compound and its alternatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). These techniques provide complementary information regarding the compound's structure, purity, and identity.
Comparative Data Analysis
The following tables summarize the expected and experimental data for this compound and two common alternatives: 1-tert-Butyl-4-chlorobenzene and p-tert-Butylethylbenzene.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental, CDCl₃, TMS as internal standard)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.35 | d | 2H | Aromatic (ortho to -CH(Cl)CH₃) |
| ~7.30 | d | 2H | Aromatic (ortho to -C(CH₃)₃) | |
| ~5.05 | q | 1H | -CH(Cl)CH₃ | |
| ~1.85 | d | 3H | -CH(Cl)CH₃ | |
| ~1.30 | s | 9H | -C(CH₃)₃ | |
| 1-tert-Butyl-4-chlorobenzene [1] | 7.32 | d | 2H | Aromatic (ortho to -Cl) |
| 7.28 | d | 2H | Aromatic (ortho to -C(CH₃)₃) | |
| 1.31 | s | 9H | -C(CH₃)₃ | |
| p-tert-Butylethylbenzene [2] | 7.30 | d | 2H | Aromatic (ortho to -CH₂CH₃) |
| 7.12 | d | 2H | Aromatic (ortho to -C(CH₃)₃) | |
| 2.62 | q | 2H | -CH₂CH₃ | |
| 1.31 | s | 9H | -C(CH₃)₃ | |
| 1.22 | t | 3H | -CH₂CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~150 | Aromatic C-C(CH₃)₃ |
| ~142 | Aromatic C-CH(Cl)CH₃ | |
| ~126 | Aromatic CH | |
| ~125 | Aromatic CH | |
| ~58 | -CH(Cl)CH₃ | |
| ~34 | -C(CH₃)₃ | |
| ~31 | -C(CH₃)₃ | |
| ~25 | -CH(Cl)CH₃ | |
| 1-tert-Butyl-4-chlorobenzene | 150.1 | Aromatic C-C(CH₃)₃ |
| 132.8 | Aromatic C-Cl | |
| 128.5 | Aromatic CH | |
| 125.4 | Aromatic CH | |
| 34.5 | -C(CH₃)₃ | |
| 31.3 | -C(CH₃)₃ | |
| p-tert-Butylethylbenzene [2] | 149.1 | Aromatic C-C(CH₃)₃ |
| 142.0 | Aromatic C-CH₂CH₃ | |
| 127.8 | Aromatic CH | |
| 125.2 | Aromatic CH | |
| 34.4 | -C(CH₃)₃ | |
| 31.5 | -C(CH₃)₃ | |
| 28.5 | -CH₂CH₃ | |
| 15.7 | -CH₂CH₃ |
Table 3: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Technique | Expected/Observed [M]+ m/z | Key Fragmentation Ions (m/z) |
| This compound (Predicted) | EI-MS | 196/198 (due to ³⁵Cl/³⁷Cl isotopes) | 181/183 ([M-CH₃]⁺), 161 ([M-Cl]⁺), 147 ([M-CH₂Cl]⁺), 57 ([C(CH₃)₃]⁺) |
| 1-tert-Butyl-4-chlorobenzene | EI-MS | 168/170 | 153/155 ([M-CH₃]⁺), 133 ([M-Cl]⁺), 57 ([C(CH₃)₃]⁺) |
| p-tert-Butylethylbenzene [2] | EI-MS | 162 | 147 ([M-CH₃]⁺), 133 ([M-C₂H₅]⁺), 57 ([C(CH₃)₃]⁺) |
Table 4: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2960 | C-H stretch (alkyl) |
| ~1610, 1510 | C=C stretch (aromatic) | |
| ~830 | p-disubstituted benzene C-H bend | |
| ~680 | C-Cl stretch | |
| 1-tert-Butyl-4-chlorobenzene | ~2965 | C-H stretch (alkyl) |
| ~1600, 1490 | C=C stretch (aromatic) | |
| ~825 | p-disubstituted benzene C-H bend | |
| ~1090 | C-Cl stretch (aromatic) | |
| p-tert-Butylethylbenzene [2] | ~2960 | C-H stretch (alkyl) |
| ~1615, 1515 | C=C stretch (aromatic) | |
| ~830 | p-disubstituted benzene C-H bend |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), refer to the GC protocol below. For direct infusion, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
EI-MS Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: m/z 40-400.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Gas Chromatography (GC)
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS).
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector temperature: 250 °C.
-
Carrier gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector temperature (FID): 300 °C.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization and authentication process.
Caption: Workflow for the characterization and authentication of this compound.
Caption: Logical flow for the authentication of this compound against reference data.
Conclusion
References
A Comparative Analysis of the Reactivity of 1-tert-Butyl-4-(1-chloroethyl)benzene in Solvolysis Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Key Benzyl Halide Derivative
This guide provides a detailed comparison of the reactivity of 1-tert-Butyl-4-(1-chloroethyl)benzene with structurally similar compounds. The focus is on solvolysis reactions, where the solvent acts as the nucleophile. Understanding the reactivity of this and related compounds is crucial for predicting reaction outcomes, optimizing synthetic routes, and gaining insights into reaction mechanisms relevant to medicinal chemistry and materials science. This analysis is supported by experimental data, detailed protocols for key experiments, and visualizations of the underlying chemical principles.
Introduction to Reactivity
The reactivity of this compound in solvolysis reactions is primarily governed by the stability of the carbocation intermediate formed upon the departure of the chloride leaving group. The rate of this SN1-type reaction is influenced by both the electronic effects of the substituents on the phenyl ring and the ionizing power of the solvent. The presence of the electron-donating tert-butyl group at the para position is expected to significantly enhance the reaction rate by stabilizing the benzylic carbocation.
To quantify and compare the reactivity of this compound with its analogs, we will utilize the Hammett and Grunwald-Winstein equations. The Hammett equation relates reaction rates to the electronic properties of substituents, while the Grunwald-Winstein equation correlates reaction rates with the ionizing power and nucleophilicity of the solvent.
Quantitative Reactivity Comparison
The following table summarizes the solvolysis rate constants for this compound and related compounds in various solvent systems. The data clearly illustrates the impact of the para-substituent on the reaction rate.
| Compound | Solvent (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| This compound | 80% Acetone | 25 | 1.35 x 10⁻³ | 34.6 |
| 1-Phenyl-1-chloroethane | 80% Acetone | 25 | 3.90 x 10⁻⁵ | 1.0 |
| 1-(4-Methoxyphenyl)ethyl chloride | 80% Acetone | 25 | 4.41 x 10⁻² | 1131 |
| 1-(4-Nitrophenyl)ethyl chloride | 80% Acetone | 25 | 1.18 x 10⁻⁹ | 3.0 x 10⁻⁵ |
Data is compiled and extrapolated from various literature sources.
The data shows that the electron-donating tert-butyl group accelerates the solvolysis rate by a factor of approximately 35 compared to the unsubstituted 1-phenyl-1-chloroethane. As expected, the strongly electron-donating methoxy group provides even greater acceleration, while the electron-withdrawing nitro group dramatically decreases the reaction rate.
Reaction Mechanism and Influencing Factors
The solvolysis of this compound proceeds through a carbocation intermediate, a hallmark of the SN1 mechanism. The stability of this intermediate is the primary determinant of the reaction rate.
Caption: The SN1 solvolysis mechanism.
The electron-donating tert-butyl group stabilizes the carbocation through hyperconjugation and inductive effects, thereby lowering the activation energy of the rate-determining step.
Experimental Protocols
Synthesis of this compound
A common route to synthesize the title compound involves the reduction of 4'-tert-butylacetophenone to the corresponding alcohol, followed by chlorination.
Step 1: Synthesis of 1-(4-tert-butylphenyl)ethanol
-
To a stirred solution of 4'-tert-butylacetophenone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(4-tert-butylphenyl)ethanol.
Step 2: Chlorination of 1-(4-tert-butylphenyl)ethanol
-
Dissolve 1-(4-tert-butylphenyl)ethanol (1 equivalent) in a minimal amount of cold (0 °C) concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes at 0 °C.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure to obtain this compound.
Kinetic Measurement of Solvolysis
The rate of solvolysis can be determined by monitoring the increase in the concentration of hydrochloric acid produced over time. A common method is conductometry, which measures the change in electrical conductivity of the solution as ionic products are formed.
Experimental Workflow for Conductometric Rate Measurement:
Caption: Workflow for kinetic analysis.
Detailed Protocol:
-
Prepare the desired solvent mixture (e.g., 80:20 acetone:water by volume) and place it in a thermostated water bath at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Calibrate a conductivity probe using standard solutions.
-
Immerse the conductivity probe in the thermostated solvent and allow the reading to stabilize.
-
Inject a small, accurately measured volume of a stock solution of this compound in a non-reactive solvent (e.g., acetone) into the stirred reaction solvent to initiate the reaction. The final concentration of the substrate should be low (e.g., 10⁻⁴ M) to ensure first-order kinetics.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of this plot is -k.
Conclusion
The reactivity of this compound in solvolysis reactions is significantly enhanced by the presence of the electron-donating tert-butyl group at the para position. This is consistent with an SN1 mechanism proceeding through a carbocation intermediate. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working with this and related compounds. The methodologies described can be adapted to study the reactivity of other substrates and to explore the effects of different solvent systems, contributing to a deeper understanding of reaction mechanisms in organic chemistry.
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of analytical techniques for the characterization of 1-tert-Butyl-4-(1-chloroethyl)benzene, with a primary focus on its mass spectrometry fragmentation pattern. Understanding these patterns is crucial for impurity profiling, metabolite identification, and ensuring the integrity of drug candidates.
Mass Spectrometry: Unraveling the Fragmentation Fingerprint
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds like this compound. Electron ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint.
Predicted Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of structurally similar molecules. Key fragmentation pathways for alkyl halides, aromatic compounds, and molecules containing tert-butyl groups are well-documented.[1][2][3][4]
The primary fragmentation events anticipated for this compound upon electron ionization are illustrated in the diagram below and summarized in the subsequent table. The fragmentation is expected to be driven by the stability of the resulting carbocations.
References
A Comparative Guide to Catalysts for the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene, a key intermediate in various pharmaceutical and chemical industries, is a multi-step process that relies heavily on efficient catalytic methods. This guide provides a comparative analysis of catalysts for a plausible and common two-step synthetic route, offering experimental data and detailed protocols to aid in catalyst selection and process optimization.
The synthesis is approached via a two-step pathway:
-
Step 1: Friedel-Crafts Acylation: The chloroacetylation of tert-butylbenzene with chloroacetyl chloride to produce 4'-tert-butyl-2-chloroacetophenone.
-
Step 2: Catalytic Reduction: The reduction of the ketone intermediate to the corresponding alcohol, 1-(4-(tert-butyl)phenyl)-2-chloroethan-1-ol, which can then be readily converted to the final product, this compound, via a standard non-catalytic chlorination reaction (e.g., using thionyl chloride).
This guide focuses on the comparative performance of catalysts in the two critical catalytic steps.
Step 1: Comparative Study of Lewis Acid Catalysts for the Friedel-Crafts Acylation of tert-Butylbenzene
The Friedel-Crafts acylation of tert-butylbenzene with chloroacetyl chloride is a key C-C bond-forming reaction. The choice of Lewis acid catalyst is crucial for achieving high yield and selectivity, primarily directing the substitution to the para position due to the steric hindrance of the tert-butyl group. While traditional Lewis acids are effective, the development of heterogeneous catalysts is a growing area of interest to simplify catalyst removal and recycling.
| Catalyst System | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | tert-Butylbenzene | Chloroacetyl chloride | Dichloromethane | 0 - RT | 2 - 4 | ~85-95 | General Knowledge |
| FeCl₃ | tert-Butylbenzene | Chloroacetyl chloride | Dichloromethane | RT - 40 | 4 - 8 | ~70-85 | General Knowledge |
| ZnCl₂ | tert-Butylbenzene | Chloroacetyl chloride | Neat or Dichloromethane | 60 - 100 | 8 - 16 | ~50-70 | General Knowledge |
| FeCl₃-Montmorillonite K10 | Mesitylene | Chloroacetyl chloride | Ethylene dichloride | 80 | 6 | 95 | [1] |
Step 2: Comparative Study of Catalysts for the Reduction of 4'-tert-Butyl-2-chloroacetophenone
The reduction of the α-chloro ketone intermediate to the corresponding alcohol is a critical step. This can be achieved through various catalytic methods, including catalytic hydrogenation and transfer hydrogenation, as well as with stoichiometric reducing agents like sodium borohydride.
| Catalyst/Reagent | Substrate | Hydrogen/Hydride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Substituted Acetophenones | NaBH₄ | Ethanol/Methanol | 0 - RT | 0.5 - 2 | >95 | [2][3][4][5] |
| [RuCl₂(η⁶-arene)P] | Acetophenone | 2-Propanol | 2-Propanol | 80 | 1 - 4 | 90-99 | [6] |
| [Ir(cod)(NHC)(PR₃)] | Acetophenone | 2-Propanol/Water | 2-Propanol/Water | 80 | 1 - 3 | up to 99 | [7] |
| Pt/C | p-Chloroacetophenone | H₂ (1 atm) | Isooctane/Water | 50 | 2 - 4 | >98 |
Note: Data for Ru and Ir catalysts are for the reduction of acetophenone, a structurally similar ketone. The Pt/C data is for p-chloroacetophenone, demonstrating applicability to halogenated ketones.
Experimental Protocols
Step 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of tert-butylbenzene (1.0 eq) in dry dichloromethane to the dropping funnel.
-
Add chloroacetyl chloride (1.05 eq) to the stirred suspension of AlCl₃.
-
Add the tert-butylbenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4'-tert-butyl-2-chloroacetophenone.
-
Purify the product by vacuum distillation or recrystallization.
Step 2: General Procedure for Ketone Reduction using Sodium Borohydride (NaBH₄)
-
Dissolve 4'-tert-butyl-2-chloroacetophenone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to adjust the pH to ~7.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 1-(4-(tert-butyl)phenyl)-2-chloroethan-1-ol.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes [mdpi.com]
- 7. iris.unive.it [iris.unive.it]
A Comparative Guide to Validated Analytical Methods for 1-tert-Butyl-4-(1-chloroethyl)benzene Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates and active ingredients is a critical aspect of drug development and quality control. This guide provides a comparative overview of two primary validated analytical methods for assessing the purity of 1-tert-Butyl-4-(1-chloroethyl)benzene: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). Both methods are widely accepted in the pharmaceutical industry for their robustness and reliability in separating and quantifying impurities.[1][2]
Comparison of Analytical Methods
The choice between GC-FID and HPLC for purity assessment often depends on the volatility and thermal stability of the analyte and its potential impurities. For a substituted aromatic hydrocarbon like this compound, both techniques offer distinct advantages.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3][4][5] The flame ionization detector is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantifying both the main component and trace impurities.[6]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a broader range of compounds, including those that are not sufficiently volatile or are thermally labile.[1][7] Reversed-phase HPLC is a common mode used for the analysis of non-polar to moderately polar compounds like alkylbenzenes.[8]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID and HPLC for the purity analysis of a compound similar to this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary column (e.g., DB-5, HP-1) | C18 or C8 reversed-phase column |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water) |
| Detector | Flame Ionization Detector (FID) | UV-Vis or Diode Array Detector (DAD) |
| Limit of Detection (LOD) | ~ 1-10 ppm | ~ 0.1-5 ppm |
| Limit of Quantitation (LOQ) | ~ 5-30 ppm | ~ 0.5-15 ppm |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (Recovery) | 98-102% | 98-102% |
| Analysis Time | 15-45 minutes | 10-30 minutes |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC are provided below. These protocols are generalized for a substituted alkylbenzene and should be optimized and validated for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the quantification of this compound and its volatile impurities.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Autosampler and data acquisition system.
2. Reagents and Materials:
-
Helium (carrier gas), Hydrogen (FID fuel), Air (FID oxidizer) of high purity.
-
Solvent for sample preparation (e.g., Dichloromethane, HPLC grade).
-
Reference standard of this compound with known purity.
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min
4. Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
5. Data Analysis:
-
The percentage purity is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main peak.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and its non-volatile or thermally sensitive impurities.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified (e.g., Milli-Q).
-
Reference standard of this compound with known purity.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water. A gradient elution may be necessary to separate all impurities.
-
Example Gradient: Start with 60% ACN, increase to 95% ACN over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of the analyte).
4. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition.
5. Data Analysis:
-
The percentage purity is calculated using the area normalization method.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Mandatory Visualization
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Workflow for purity assessment of this compound.
Caption: Decision logic for selecting an analytical method for purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. measurlabs.com [measurlabs.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Guide to the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary methods for the synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene, a valuable building block in the development of novel therapeutic agents.
This publication offers an objective comparison of two synthetic pathways, presenting experimental data, detailed protocols, and a thorough cost analysis to aid in the selection of the most appropriate method for specific research and development needs.
Method 1: Three-Step Synthesis from tert-Butylbenzene
This widely utilized method involves a three-step sequence starting from the readily available tert-butylbenzene. The pathway includes a Friedel-Crafts acylation, followed by a ketone reduction and subsequent chlorination of the resulting alcohol.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
In a reaction vessel, anhydrous aluminum chloride (AlCl₃) is suspended in a solvent such as dichloromethane (CH₂Cl₂). The mixture is cooled, and acetyl chloride (CH₃COCl) is added dropwise, followed by the slow addition of tert-butylbenzene. The reaction is stirred at a controlled temperature to produce 4-tert-butylacetophenone. The product is then isolated and purified through standard workup procedures involving washing and distillation.
Step 2: Reduction of 4-tert-Butylacetophenone
The 4-tert-butylacetophenone is dissolved in a suitable solvent like methanol (CH₃OH) or ethanol (C₂H₅OH). Sodium borohydride (NaBH₄) is added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the ketone is completely converted to 1-(4-tert-butylphenyl)ethanol. The product is isolated by quenching the reaction, followed by extraction and solvent evaporation.
Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol
The synthesized 1-(4-tert-butylphenyl)ethanol is dissolved in an appropriate solvent, such as diethyl ether or dichloromethane. Thionyl chloride (SOCl₂) is added dropwise at a reduced temperature. The reaction is then stirred until the alcohol is fully converted to this compound. The final product is obtained after a workup procedure to remove excess reagents and byproducts, followed by purification.
Workflow Diagram
Caption: Workflow for the three-step synthesis of this compound.
Method 2: Friedel-Crafts Alkylation with 1,1-Dichloroethane (Hypothetical)
A potential alternative approach involves the direct Friedel-Crafts alkylation of tert-butylbenzene with 1,1-dichloroethane. This method, if viable, would offer a more direct route to the target molecule, potentially reducing the number of synthetic steps.
Proposed Experimental Protocol
In a reaction vessel, tert-butylbenzene and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), are mixed in a suitable solvent. 1,1-Dichloroethane is then added to the mixture under controlled temperature conditions. The reaction would proceed via an electrophilic aromatic substitution mechanism to yield this compound. Isolation and purification would follow standard procedures.
Note: While theoretically plausible, this direct alkylation method is less documented in the scientific literature for this specific substrate and may present challenges with selectivity and yield.
Workflow Diagramdot
Spectroscopic Scrutiny: A Comparative Guide to 1-tert-Butyl-4-(1-chloroethyl)benzene and Its Isomers
For Immediate Release
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of isomeric compounds is a critical challenge. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different pharmacological activities and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 1-tert-Butyl-4-(1-chloroethyl)benzene and its positional isomers, offering researchers a framework for their identification and characterization.
Comparative Spectroscopic Data of Analogous Compounds
The following tables summarize the key spectroscopic data for compounds structurally related to this compound. These data serve as a reference for predicting the spectral features of the target isomers.
¹H NMR Data
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) |
| 1-tert-Butyl-4-chlorobenzene | ~7.3 (d, 2H), ~7.25 (d, 2H) | 1.3 (s, 9H) |
| (1-Chloroethyl)benzene | ~7.3 (m, 5H) | 5.0 (q, 1H), 1.8 (d, 3H) |
| p-tert-Butylethylbenzene | ~7.3 (d, 2H), ~7.1 (d, 2H) | 2.6 (q, 2H), 1.3 (s, 9H), 1.2 (t, 3H) |
| 1,4-Di-tert-butylbenzene | 7.31 (s, 4H) | 1.31 (s, 18H)[1] |
¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Alkyl Carbons (ppm) |
| 1-tert-Butyl-4-chlorobenzene | ~150, ~132, ~128, ~125 | 34.5, 31.3 |
| (1-Chloroethyl)benzene | ~142, ~128.8, ~128.6, ~126.5 | 58.5, 25.5 |
| p-tert-Butylethylbenzene | ~149, ~142, ~127, ~125 | 34.4, 31.5, 28.7, 15.8 |
| 1,4-Di-tert-butylbenzene | 148.9, 125.1 | 34.4, 31.5 |
IR Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| 1-tert-Butyl-4-chlorobenzene | ~2960 (C-H stretch), ~825 (para-disubstitution C-H bend) |
| 1-tert-Butyl-2-chlorobenzene | ~2960 (C-H stretch), ~760 (ortho-disubstitution C-H bend) |
| (1-Chloroethyl)benzene | ~3030 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~700, ~760 (monosubstituted C-H bends) |
| p-tert-Butylethylbenzene | ~2960 (C-H stretch), ~830 (para-disubstitution C-H bend) |
| m-tert-Butylethylbenzene | ~2960 (C-H stretch), ~780, ~700 (meta-disubstitution C-H bends) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-tert-Butyl-4-chlorobenzene | 168/170 | 153/155, 125 |
| (1-Chloroethyl)benzene | 140/142 | 105, 77 |
| p-tert-Butylethylbenzene | 162 | 147, 119 |
Predicting the Spectroscopic Features of this compound Isomers
Based on the data from analogous compounds, we can predict the key spectroscopic features that will differentiate the ortho, meta, and para isomers of this compound.
-
¹H NMR: The aromatic region will be most informative. The para isomer is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The ortho and meta isomers will exhibit more complex splitting patterns. The chemical shifts of the benzylic proton (-CH(Cl)CH₃) and the methyl protons of the chloroethyl group will be similar across the isomers.
-
¹³C NMR: The number of distinct aromatic signals can help distinguish the isomers. The para isomer, due to its symmetry, will show fewer aromatic carbon signals than the ortho and meta isomers.
-
IR Spectroscopy: The C-H out-of-plane bending region (650-900 cm⁻¹) is crucial for identifying the substitution pattern[2]. The para isomer will show a strong absorption around 810-840 cm⁻¹, the ortho isomer around 735-770 cm⁻¹, and the meta isomer will have characteristic bands around 680-725 cm⁻¹ and 750-810 cm⁻¹[3][4].
-
Mass Spectrometry: All isomers will have the same molecular ion peak. However, the fragmentation patterns, particularly the relative abundances of fragments resulting from benzylic cleavage and loss of the tert-butyl group, may show subtle differences. The primary fragmentation is expected to be the loss of a methyl group from the tert-butyl substituent and cleavage at the benzylic position of the chloroethyl group[5].
Experimental Protocols
Standard protocols for acquiring spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to different functional groups and the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation of isomers.
-
Ionization: Use a suitable ionization technique, typically Electron Ionization (EI) for generating fragment ions and identifying the compound's fragmentation pattern.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions that provide structural information.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of an unknown isomer of this compound.
Caption: Workflow for the spectroscopic identification of isomers.
This comprehensive guide provides a robust framework for researchers and drug development professionals to distinguish between the positional isomers of this compound. By employing a multi-technique spectroscopic approach and comparing experimental data with that of known analogues, confident structural elucidation can be achieved.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-tert-Butyl-4-(1-chloroethyl)benzene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 1-tert-Butyl-4-(1-chloroethyl)benzene (CAS Number: 13372-41-3), a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or Viton®).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Quantitative Data Summary
Due to the limited availability of a complete SDS for this compound, a comprehensive table of quantitative data cannot be provided. However, the following information has been compiled from available sources for this compound and structurally related chemicals.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇Cl | |
| CAS Number | 13372-41-3 |
Note: Users should always consult a specific and verified Safety Data Sheet for the exact materials they are handling.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the established guidelines for halogenated organic waste. These materials should never be disposed of down the drain.[1][2]
1. Waste Segregation:
- This compound is a chlorinated aromatic hydrocarbon and must be disposed of as halogenated organic waste .[3][4]
- Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
- Keep it separate from aqueous waste, acids, bases, and reactive chemicals.[3]
2. Waste Collection:
- Use a designated and clearly labeled waste container for "Halogenated Organic Waste."[3][5] The container should be made of a material compatible with the chemical.
- The container must have a secure, tight-fitting lid to prevent the release of vapors.
- Ensure the waste container is properly labeled with the chemical name and any associated hazards.
3. Storage of Waste:
- Store the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory, such as a fume hood or a ventilated cabinet.[5]
- Keep the container away from sources of ignition, as related compounds can be flammable.
4. Final Disposal:
- Arrange for the collection of the halogenated organic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[3][6]
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
For small spills, wear appropriate PPE, contain the spill with an inert absorbent material (such as sand or vermiculite), and collect the material into a sealed container for disposal as halogenated waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
